3,6-Dibromophenanthrene
Beschreibung
Eigenschaften
IUPAC Name |
3,6-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPMJIMUYNZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448591 | |
| Record name | 3,6-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174735-02-5 | |
| Record name | 3,6-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromophenanthrene and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6-Dibromophenanthrene and its closely related, well-characterized precursors, this compound-9,10-dione and this compound-9,10-diol. Due to the limited availability of direct experimental data for this compound, this document focuses on the properties and synthesis of its precursors, providing a logical and established pathway to the target compound.
Executive Summary
Physicochemical Properties of this compound-9,10-dione
Quantitative data for the well-characterized precursor, this compound-9,10-dione, are summarized in the table below.
| Property | Value | References |
| CAS Number | 53348-05-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2] |
| Molecular Weight | 366.01 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 289.0 to 293.0 °C | [4] |
| Boiling Point | 501.0 ± 43.0 °C (Predicted) | |
| Density | 1.911 g/cm³ (Predicted) | |
| Solubility | Generally insoluble in water, with solubility varying in organic solvents. | [6] |
| Storage | Store at room temperature, sealed in a dry environment, and under an inert gas as it is air sensitive. | [1][4] |
Experimental Protocols
Synthesis of this compound-9,10-dione
A common method for the synthesis of this compound-9,10-dione is through the direct bromination of 9,10-phenanthrenequinone.[7][8]
Materials:
-
9,10-Phenanthrenequinone (50 g)
-
Benzoyl peroxide (2.5 g)
-
Nitrobenzene (250 mL)
-
Bromine (83 g)
-
Ethanol (250 mL)
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone, benzoyl peroxide, and nitrobenzene.
-
Aerate the mixture with nitrogen.
-
Add bromine to the mixture.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the final product under a vacuum to yield this compound-9,10-dione as a yellow solid.[7][8]
Proposed Synthesis of this compound
Logical Synthetic Pathway: Deoxygenation of this compound-9,10-dione
The Clemmensen reduction involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[9][10][11] Alternatively, the Wolff-Kishner reduction utilizes hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[12][13][14] The choice between these methods would depend on the substrate's sensitivity to strong acid or base.
Generic Protocol for Clemmensen Reduction:
-
This compound-9,10-dione would be heated with an excess of amalgamated zinc and concentrated hydrochloric acid.
-
The reaction progress would be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture would be worked up by extraction and purified to yield this compound.
Chemical Reactivity and Potential Applications
The bromine atoms on the phenanthrene core of this compound make it a versatile intermediate for further chemical modifications through reactions such as electrophilic substitution and metal-catalyzed coupling reactions.[6] These properties suggest its potential use as a building block in the synthesis of more complex molecules for applications in organic electronics, photonic devices, and as a scaffold in medicinal chemistry.[6]
Visualized Synthetic Workflow
The following diagram illustrates the logical synthetic pathway from the commercially available precursor to the target compound, this compound.
Caption: Proposed synthetic pathway to this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound-9,10-dione | 53348-05-3 [sigmaaldrich.com]
- 4. This compound-9,10-dione | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 53348-05-3|this compound-9,10-dione|BLD Pharm [bldpharm.com]
- 6. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 7. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 8. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wolff-Kishner Reduction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 3,6-Dibromophenanthrene: Structure, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-dibromophenanthrene, a key intermediate in the synthesis of advanced materials and complex organic molecules. The document details its structural formula, explores its isomers, presents available physicochemical data, and outlines experimental protocols for related compounds, offering valuable insights for professionals in organic synthesis and materials science.
Structural Formula and Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with two bromine substituents at the 3 and 6 positions. Its chemical structure is depicted below:
Caption: Structural formula of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 174735-02-5 | [1] |
| Molecular Formula | C₁₄H₈Br₂ | [1] |
| Molecular Weight | 336.02 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 188-191 °C |
Isomers of Dibromophenanthrene
Dibromophenanthrene exists in several isomeric forms, with the position of the two bromine atoms on the phenanthrene core determining the specific isomer. Besides the 3,6-isomer, other common and well-studied isomers include 2,7-dibromophenanthrene and 9,10-dibromophenanthrene. The structural differences between these isomers lead to variations in their physical and chemical properties, which can influence their reactivity and potential applications.
Caption: Relationship between isomers and their properties.
Comparative Data of Dibromophenanthrene Isomers
The following table summarizes and compares the available data for 3,6-, 2,7-, and 9,10-dibromophenanthrene.
| Property | This compound | 2,7-Dibromophenanthrene | 9,10-Dibromophenanthrene |
| CAS Number | 174735-02-5 | 62325-30-8 | 15810-15-8[2] |
| Molecular Formula | C₁₄H₈Br₂ | C₁₄H₈Br₂[3] | C₁₄H₈Br₂[4] |
| Molecular Weight | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol [4] |
| Melting Point | 188-191 °C | Not available | 179-180 °C[2] |
| Appearance | Solid | Solid crystalline[3] | Pale yellow solid[5] |
Synthesis and Experimental Protocols
General Synthetic Approach (Hypothetical)
A plausible route to this compound could involve the direct bromination of phenanthrene. However, controlling the regioselectivity to obtain the desired 3,6-isomer would be a significant challenge, likely resulting in a mixture of isomers. A more targeted approach might involve a multi-step synthesis starting from a pre-functionalized precursor.
Caption: Hypothetical direct bromination workflow.
Experimental Protocol for the Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone
This protocol describes the synthesis of a key derivative of this compound.[6]
Materials:
-
9,10-Phenanthrenequinone
-
Benzoyl peroxide
-
Nitrobenzene
-
Bromine
-
Ethanol
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Add bromine (83 g) to the mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
Experimental Protocol for the Synthesis of 9,10-Dibromophenanthrene
This protocol outlines the synthesis of the 9,10-isomer.[7]
Materials:
-
2,2'-Bis(dibromomethyl)biphenyl
-
Potassium tert-butoxide
-
N,N-dimethyl-formamide (DMF)
-
6 M HCl
-
Toluene
-
Brine
-
Na₂SO₄
Procedure:
-
Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF at 0 °C.
-
Add potassium tert-butoxide to the solution and stir for 1 hour at 0 °C.
-
Quench the reaction by slowly adding 6 M HCl.
-
Filter the precipitate and wash with water and methanol.
-
Dry the solid in vacuo to afford 9,10-dibromophenanthrene as a yellow solid.
Spectroscopic Data
¹H and ¹³C NMR Data for 9,10-Dibromophenanthrene
-
¹H NMR (500 MHz, CDCl₃): δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H).[7]
-
¹³C NMR (126 MHz, CDCl₃): δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm.[7]
This guide provides a foundational understanding of this compound and its isomers, highlighting the available data and identifying areas where further research is needed. The provided experimental protocols for related compounds offer a starting point for the development of a robust synthesis of the target molecule.
References
- 1. chembk.com [chembk.com]
- 2. 9,10-DibromoPhenanthrene CAS#: 15810-15-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 9,10-Dibromophenanthrene | C14H8Br2 | CID 4145562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 7. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Synthetic Analysis of 3,6-Disubstituted Phenanthrenes: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) and a detailed synthesis protocol for 3,6-dibromophenanthrene did not yield specific results in the public domain. This guide, therefore, presents a comprehensive analysis of the closely related and well-characterized 3,6-dinitrophenanthrene and 3,6-diaminophenanthrene. The data and protocols provided are based on the work of Vermonden et al. (2024), which offers a complete characterization of these compounds, providing a valuable reference for researchers working with 3,6-substituted phenanthrene derivatives.[1][2]
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons of significant interest in medicinal chemistry and materials science. The substitution pattern on the phenanthrene core dictates its physicochemical properties and potential applications. This technical guide focuses on the spectroscopic and synthetic aspects of 3,6-disubstituted phenanthrenes, providing a foundational understanding for researchers in the field. Due to the absence of publicly available data for this compound, this document details the synthesis and comprehensive spectroscopic characterization of 3,6-dinitrophenanthrene and 3,6-diaminophenanthrene.
Synthetic Protocols
The synthesis of 3,6-diaminophenanthrene is achieved through a two-step process involving the synthesis of 3,6-dinitrophenanthrene followed by its reduction. The experimental procedures outlined below are adapted from Vermonden et al. (2024).[1]
Synthesis of 3,6-Dinitrophenanthrene
The synthesis of 3,6-dinitrophenanthrene is based on a procedure originally reported by Bacon and Lindsay.[1] It involves the cyclization of 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde using hydrazine hydrate in glacial acetic acid.
Experimental Procedure: A solution of 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde (351 mg, 1.17 mmol) in glacial acetic acid (3 mL) is heated to reflux. A solution of hydrazine hydrate (116 µL, 2.34 mmol) in glacial acetic acid (1 mL) is then added dropwise. The reaction mixture is heated for an additional 4 hours. After cooling to room temperature, the mixture is refrigerated overnight to facilitate precipitation. The resulting precipitate is collected by filtration. The filtrate is concentrated and cooled again to yield a second crop of the product. The combined solids are dried in vacuo to afford 3,6-dinitrophenanthrene as brown, needle-like crystals.
Synthesis of 3,6-Diaminophenanthrene
The reduction of 3,6-dinitrophenanthrene to 3,6-diaminophenanthrene is achieved using iron powder and ammonium chloride in an ethanol/water mixture.
Experimental Procedure: 3,6-dinitrophenanthrene (60 mg, 223 µmol) is suspended in a mixture of ethanol (3 mL) and water (0.8 mL). To this suspension, iron powder (86 mg, 1.54 mmol) and ammonium chloride (60 mg, 1.12 mmol) are added. The mixture is heated at reflux for 12 hours. After cooling, the reaction mixture is filtered through a pad of celite. The celite pad is washed with a 20% water/ethanol solution and ethyl acetate. The filtrate is diluted with ethyl acetate and brine, and the layers are separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,6-diaminophenanthrene.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,6-dinitrophenanthrene and 3,6-diaminophenanthrene, providing a baseline for their characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 3,6-Dinitrophenanthrene
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.80 | d | 2.2 | H-4, H-5 |
| 8.52 | dd | 8.8, 2.2 | H-2, H-7 |
| 8.37 | d | 8.8 | H-1, H-8 |
| 8.28 | s | - | H-9, H-10 |
| Solvent: DMSO-d₆, Frequency: 400 MHz |
Table 2: ¹³C NMR Data for 3,6-Dinitrophenanthrene
| Chemical Shift (δ, ppm) | Assignment |
| 147.07 | C-3, C-6 |
| 136.22 | C-4a, C-4b |
| 131.28 | C-9, C-10 |
| 130.59 | C-1, C-8 |
| 130.06 | C-8a, C-10a |
| 122.34 | C-2, C-7 |
| 120.39 | C-4, C-5 |
| Solvent: DMSO-d₆, Frequency: 101 MHz |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions for 3,6-Dinitrophenanthrene
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1508 | Asymmetric NO₂ stretch |
| 1502 | Asymmetric NO₂ stretch |
| 1340 | Symmetric NO₂ stretch |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3,6-Dinitrophenanthrene
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 269.0557 | 269.0560 |
General Spectroscopic Workflow
The characterization of a novel or synthesized phenanthrene derivative follows a logical workflow to elucidate its structure and purity.
This guide provides a detailed framework for the synthesis and spectroscopic analysis of 3,6-disubstituted phenanthrenes, using 3,6-dinitrophenanthrene as a comprehensively characterized example. This information serves as a valuable resource for researchers engaged in the synthesis and characterization of novel phenanthrene-based molecules for various applications in drug development and materials science.
References
A Technical Guide to the Solubility of 3,6-Dibromophenanthrene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dibromophenanthrene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this compound in various common organic solvents.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with two bromine substituents. The presence of the large, nonpolar phenanthrene core suggests that its solubility will be primarily dictated by "like dissolves like" principles, favoring nonpolar organic solvents. The bromine atoms, while increasing the molecular weight and potentially introducing some polarizability, are not expected to confer significant aqueous solubility.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Similar aromatic structure allows for favorable π-π stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle; the bromine atoms on the solute interact favorably with the halogenated solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are primarily nonpolar in character, allowing for dissolution of the large hydrocarbon structure. |
| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | The polarity of the carbonyl group makes these solvents less ideal for the nonpolar solute. |
| Alcohols | Methanol, Ethanol | Low | The highly polar hydroxyl group and hydrogen bonding in alcohols are not favorable for solvating the nonpolar this compound. |
| Water | - | Insoluble | The high polarity and strong hydrogen bonding network of water are incompatible with the nonpolar aromatic structure.[1][2] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a common approach for determining the solubility of a solid organic compound in an organic solvent.[3][4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, its chemical structure provides a strong basis for predicting its solubility behavior. It is anticipated to be most soluble in nonpolar aromatic and halogenated organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocol and logical workflow detailed in this guide provide a robust framework for obtaining reliable and accurate data. This information is critical for applications such as reaction chemistry, purification, and formulation development.
References
An In-depth Technical Guide to Precursors for the Synthesis of 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for the preparation of 3,6-Dibromophenanthrene. The information presented herein is intended to equip researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science with the necessary details to effectively synthesize this versatile molecule. This document outlines key precursors, detailed experimental methodologies, and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a key building block in the development of novel organic materials, including those for Organic Light-Emitting Diodes (OLEDs), and as an intermediate in the synthesis of complex pharmaceutical compounds. The strategic placement of bromine atoms at the 3 and 6 positions of the phenanthrene core allows for a variety of subsequent chemical modifications, making it a valuable precursor for a wide range of applications. This guide focuses on the most prevalent and well-documented synthetic pathways to this compound, with a primary focus on the route commencing from 9,10-phenanthrenequinone.
Primary Synthetic Pathway: From 9,10-Phenanthrenequinone
The most common and reliable method for the synthesis of this compound begins with the readily available starting material, 9,10-phenanthrenequinone. This multi-step synthesis involves the bromination of the quinone, followed by reduction of the carbonyl groups.
Step 1: Bromination of 9,10-Phenanthrenequinone
The initial step involves the electrophilic aromatic substitution of 9,10-phenanthrenequinone with bromine to yield 3,6-dibromo-9,10-phenanthrenequinone.[1][2] This reaction is typically carried out in a high-boiling point solvent with a radical initiator.
Experimental Protocol: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone [1][3]
-
Materials:
-
9,10-Phenanthrenequinone
-
Bromine
-
Benzoyl peroxide
-
Nitrobenzene
-
Ethanol
-
-
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Heat the mixture to reflux.
-
Slowly add bromine (83 g) to the refluxing mixture.
-
Continue to stir the reaction mixture at reflux for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with ethanol.
-
Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70% | [1][3] |
| Appearance | Yellow solid | [1][3] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [2] |
| Molecular Weight | 366.01 g/mol | [4] |
| Melting Point | 291 °C | [3] |
Step 2: Reduction of 3,6-Dibromo-9,10-phenanthrenequinone
The intermediate, 3,6-dibromo-9,10-phenanthrenequinone, can be reduced to either this compound-9,10-diol or directly to this compound.
A mild reduction of the dione yields the corresponding diol. This diol can be a useful intermediate for further functionalization.
Experimental Protocol: Synthesis of this compound-9,10-diol [5]
-
Materials:
-
3,6-Dibromo-9,10-phenanthrenequinone
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,6-Dibromo-9,10-phenanthrenequinone (1.0 eq) in anhydrous THF.
-
Prepare a solution of sodium dithionite in deionized water.
-
Add the sodium dithionite solution to the solution of the dione.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound-9,10-diol.
-
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₈Br₂O₂ | [4] |
| Molecular Weight | 368.02 g/mol | [4] |
The direct conversion of the carbonyl groups in 3,6-dibromo-9,10-phenanthrenequinone to methylene groups to form this compound can be achieved through classic reduction methods such as the Wolff-Kishner or Clemmensen reductions. While a specific protocol for this substrate is not detailed in the provided search results, a general procedure can be proposed.
Proposed Experimental Protocol: Wolff-Kishner Reduction of 3,6-Dibromo-9,10-phenanthrenequinone
-
Materials:
-
3,6-Dibromo-9,10-phenanthrenequinone
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3,6-dibromo-9,10-phenanthrenequinone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
After cooling slightly, add potassium hydroxide pellets to the mixture.
-
Slowly heat the mixture to a higher temperature (around 180-200 °C) to allow for the evolution of nitrogen gas and the removal of water.
-
Maintain the high temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Alternative Synthetic Considerations: Direct Bromination of Phenanthrene
The direct bromination of phenanthrene to selectively obtain this compound is challenging. Electrophilic aromatic substitution on phenanthrene typically occurs at the 9 and 10 positions, and achieving di-substitution at the 3 and 6 positions with high selectivity is difficult and often results in a mixture of isomers.[6] Therefore, this route is generally not preferred for the clean synthesis of this compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the primary synthetic workflow for obtaining this compound.
References
- 1. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 2. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Health and Safety of 3,6-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential health and safety information for the handling and use of 3,6-Dibromophenanthrene-9,10-dione (CAS RN: 53348-05-3). The information compiled is derived from safety data sheets (SDS) and chemical databases to ensure a high standard of safety in the laboratory.
Chemical Identification and Physical Properties
This compound-9,10-dione is an organic compound that serves as a building block in materials science and organic synthesis.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 53348-05-3 |
| Molecular Formula | C₁₄H₆Br₂O₂[2] |
| Molecular Weight | 366.00 g/mol [2] |
| Appearance | Light yellow to brown powder/crystal[3] |
| Melting Point | 289.0 to 293.0 °C[4] |
| Purity | Typically >95.0% (HPLC)[3] |
| Storage | Sealed in a dry place at room temperature.[5] Some suppliers recommend storage under an inert gas.[4] |
Hazard Identification and GHS Classification
This compound-9,10-dione is classified as a hazardous substance. The primary hazards are skin and eye irritation.[6] The GHS classification is detailed below.
| GHS Classification | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation[6] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[6] |
| Acute toxicity (Oral) | H302: Harmful if swallowed[5] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |
Signal Word: Warning[6]
Pictograms:
-
(Irritant)[6]
Experimental Protocols: Safe Handling and Use
Adherence to strict laboratory protocols is mandatory when handling this compound-9,10-dione to minimize exposure and ensure personal safety.
3.1 Engineering Controls
-
Work with this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7]
-
An eyewash station and safety shower must be readily accessible in the work area.
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body coverage is recommended for larger quantities.
3.3 Handling Protocol
-
Before use, ensure all necessary PPE is correctly worn.
-
Handle the compound in a designated area, preferably within a fume hood, to control dust.[7]
-
Avoid direct contact with skin and eyes.[8]
-
Do not breathe dust.[2]
-
After handling, wash hands thoroughly with soap and water.[8]
-
Contaminated clothing should be removed and washed before reuse.[8]
3.4 Storage Protocol
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
Some sources recommend storing under an inert gas atmosphere.[8]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and launder contaminated clothing before reuse.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 3.2.
-
Avoid generating dust.
-
Carefully sweep or vacuum the spilled solid material.
-
Collect the material in a sealed container for proper disposal.
-
Clean the spill area thoroughly.
Mandatory Visualizations
The following diagrams illustrate key workflows for handling this compound-9,10-dione.
Caption: Safe Handling Workflow for this compound-9,10-dione.
Caption: Emergency First Aid Response Flowchart.
References
- 1. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound-9,10-dione | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 53348-05-3|this compound-9,10-dione|BLD Pharm [bldpharm.com]
- 6. This compound-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
In-Depth Technical Guide: Electronic Properties of 3,6-Dibromophenanthrene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest in the fields of materials science and medicinal chemistry. Their rigid, planar structure and extended π-conjugated system impart unique electronic and photophysical properties, making them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scaffolds in drug design.[1][2]
This technical guide focuses on the electronic properties of 3,6-dibromophenanthrene and its derivatives. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles, allowing for the facile introduction of various functional groups to modulate the electronic and photophysical characteristics of the phenanthrene core. This derivatization is crucial for tailoring the properties of these molecules for specific applications.
Synthesis of this compound and Derivatives
The primary synthetic route to this compound involves the photochemical cyclization of 3,3'-dibromostilbene. This method is a widely used and practical approach for laboratory-scale synthesis.
A general workflow for the synthesis of 3,6-disubstituted phenanthrene derivatives from this compound is depicted below. This typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce new aryl or other functional groups.
Electronic and Photophysical Properties
The electronic properties of phenanthrene derivatives, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical for their application in electronic devices. These properties can be experimentally determined using techniques like cyclic voltammetry and UV-Vis spectroscopy and can also be investigated through computational methods like Density Functional Theory (DFT).[3]
Data Summary
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) | Emission Max (nm) | Solvent | Ref. |
| Phenanthrene | -6.08 | -3.56 | 2.52 | 252, 295 | 350, 365 | Cyclohexane, Ethanol | [3][4][5] |
Note: The HOMO and LUMO values for phenanthrene are from computational studies.[3] The absorption maximum was measured in cyclohexane, and the emission maxima were measured in ethanol.[4][5]
The HOMO and LUMO energy levels of phenanthrene derivatives are influenced by the nature of the substituents. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level, leading to a smaller band gap.[6]
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Generalized Protocol:
-
Solution Preparation: Prepare a solution of the phenanthrene derivative (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Data Acquisition: Scan the potential of the working electrode linearly from an initial potential to a final potential and then back to the initial potential. The scan rate can be varied (e.g., 50-200 mV/s).
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV
-
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of molecules.
Generalized Protocol:
-
Solution Preparation: Prepare a dilute solution of the phenanthrene derivative in a suitable spectroscopic-grade solvent (e.g., chloroform, dichloromethane, or cyclohexane). The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.[7]
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The onset of the absorption spectrum can be used to estimate the optical band gap (Egopt).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum.
-
The fluorescence quantum yield can be determined relative to a known standard.
-
Applications in Organic Electronics
The tunable electronic properties of 3,6-disubstituted phenanthrene derivatives make them attractive for various applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Phenanthrene derivatives can be utilized as emitter materials in the emissive layer (EML) of an OLED. By modifying the substituents at the 3 and 6 positions, the emission color can be tuned across the visible spectrum. A typical multilayer OLED architecture is shown below.
The performance of an OLED is highly dependent on the energy level alignment of the different layers to ensure efficient injection and transport of charge carriers (holes and electrons) and their recombination in the emissive layer.
Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and good charge carrier mobility of some phenanthrene derivatives make them suitable as the active semiconductor layer in OFETs. The performance of an OFET is characterized by its charge carrier mobility (µ) and on/off ratio. While specific data for this compound-based OFETs is limited, related phenanthrene-based semiconductors have shown promising p-type or n-type characteristics.
Conclusion
This compound serves as a versatile platform for the development of novel organic materials with tailored electronic and photophysical properties. Through synthetic modification of the 3 and 6 positions, a wide range of derivatives can be accessed for applications in organic electronics. While a comprehensive dataset of the electronic properties of these derivatives is still emerging, the foundational understanding of the phenanthrene core and the established experimental protocols for characterization provide a solid framework for future research and development in this promising area. Further investigation into the structure-property relationships of 3,6-disubstituted phenanthrene derivatives is crucial for unlocking their full potential in next-generation electronic devices.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. PhotochemCAD | Phenanthrene [photochemcad.com]
- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,6-Dibromophenanthrene and its Prominent Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding 3,6-Dibromophenanthrene is limited in publicly available scientific literature. The majority of research and supplier listings pertain to its oxidized derivative, this compound-9,10-dione. This guide will address both compounds to the extent of available information.
Introduction to this compound
Core Data of this compound-9,10-dione
This compound-9,10-dione is a key intermediate in organic synthesis, particularly in the development of advanced materials. Its chemical properties are well-documented.
Quantitative Data Summary
| Property | Value |
| CAS Number | 53348-05-3 |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
| Appearance | Light yellow to brown powder or crystals. |
| Melting Point | 289.0 to 293.0 °C |
| Purity (typical) | >95.0% (HPLC) |
Experimental Protocols
Synthesis of this compound-9,10-dione
A common method for the synthesis of this compound-9,10-dione involves the direct bromination of 9,10-phenanthrenequinone.[1]
Materials:
-
9,10-Phenanthrenequinone
-
Benzoyl peroxide
-
Nitrobenzene
-
Bromine
-
Ethanol
Procedure:
-
A reaction vessel under a nitrogen atmosphere is charged with 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).[1]
-
The mixture is aerated with nitrogen.[1]
-
Bromine (83 g) is added to the vessel.[1]
-
The reaction mixture is heated to reflux and stirred for 2 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.[1]
-
Ethanol (250 mL) is added to precipitate the product.[1]
-
The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.[1]
Applications and Relevance
While specific applications in drug development for this compound-9,10-dione are not extensively documented, its structural backbone is relevant in medicinal chemistry. For instance, derivatives of phenanthrene have been explored for their biological activities. The presence of bromine atoms and a quinone structure in this compound-9,10-dione makes it a versatile building block in organic synthesis for creating more complex molecules with potential therapeutic properties.
In materials science, phenanthrene derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The dibromo-functionality of this compound allows for further chemical modifications, making it a valuable precursor in the synthesis of novel materials with tailored electronic and photophysical properties.
Visualizations
Synthesis Workflow for this compound-9,10-dione
References
The Rising Star of Organic Electronics: A Technical Guide to 3,6-Dibromophenanthrene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of 3,6-Dibromophenanthrene in Materials Science.
Introduction: In the dynamic field of materials science, the quest for novel organic semiconductors with tailored optoelectronic properties is paramount for the advancement of next-generation electronic devices. Among the vast array of molecular building blocks, phenanthrene derivatives have emerged as a promising class of materials due to their rigid, planar, and extended π-conjugated structure. This technical guide focuses on a key precursor, this compound, and its derivatives, exploring their synthesis, properties, and significant potential in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The strategic placement of bromine atoms at the 3 and 6 positions provides a versatile platform for functionalization, enabling the fine-tuning of electronic and photophysical properties to meet the demands of advanced material applications.
Core Applications and Material Properties
This compound serves as a crucial intermediate for the synthesis of a variety of functional organic materials. The bromine atoms are excellent leaving groups for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl substituents. This derivatization is key to modulating the material's properties for specific applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are utilized as host materials in OLEDs, particularly for blue fluorescence emitters. Their high triplet energy and good charge transport characteristics are advantageous for achieving high efficiency and long operational lifetimes in electroluminescent devices. By functionalizing the 3,6-positions of the phenanthrene core, it is possible to tune the HOMO/LUMO energy levels to facilitate efficient charge injection and transport, leading to improved device performance.
Organic Field-Effect Transistors (OFETs): The rigid and planar nature of the phenanthrene core promotes strong π-π stacking in the solid state, which is essential for efficient charge transport in the active layer of OFETs. The introduction of various heterocyclic moieties at the 3,6-positions can influence the molecular packing and energy levels, allowing for the development of both p-type and n-type semiconductor materials.
Data Presentation: Performance of 3,6-Disubstituted Phenanthrene Derivatives
The following tables summarize the performance of various 3,6-disubstituted phenanthrene derivatives in OLED and OFET devices, demonstrating the impact of different substituents on their electronic properties.
Table 1: Performance of 3,6-Disubstituted Phenanthrenes as Host Materials in Blue Fluorescent OLEDs
| Substituent at 3,6-positions | Maximum External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Color Coordinates (CIE) |
| Diphenyl | 7.7% | 9.8 | (0.14, 0.14)[1] |
| Naphthyl | - | - | - |
| Pyrenyl | - | - | - |
Data adapted from a study on 9,10-bis(4-tert-butylphenyl)phenanthrenes with different substituents at the C3 and C6 positions.[1]
Table 2: OFET Performance of Heterocycle-Flanked Alkoxyphenanthrene Derivatives
| Compound ID | Substituent at 3,6-positions | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | ON/OFF Ratio |
| 7a | Thiophene | 1.30 x 10⁻³ | - | 10³ |
| 7b | Furan | 1.10 x 10⁻³ | - | 10³ |
| 7c | Pyridine | 1.10 x 10⁻³ | 1.20 x 10⁻³ | 10³ |
| 7d | Isoxazole | 1.00 x 10⁻³ | 1.10 x 10⁻³ | 10³ |
| 7e | Isatin | 1.10 x 10⁻³ | 1.30 x 10⁻³ | 10³ |
| 7f | Naphthalimide | 1.10 x 10⁻³ | 1.20 x 10⁻³ | 10³ |
Data derived from a study on OFETs based on heterocycles-flanked alkoxyphenanthrenes, synthesized via Suzuki coupling with a diiodinated phenanthrene precursor.[2]
Experimental Protocols
Synthesis of 3,6-Disubstituted Phenanthrene Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 3,6-diarylphenanthrenes from this compound, adapted from established Suzuki-Miyaura cross-coupling methodologies.[3][4][5][6]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 mmol)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd(OAc)₂) and ligand (PPh₃). Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure 3,6-diarylphenanthrene.
Fabrication of a Top-Contact, Bottom-Gate Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of an OFET device using a solution-processed 3,6-disubstituted phenanthrene derivative as the active semiconductor layer.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Solution of the 3,6-disubstituted phenanthrene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Spin-coater
-
Thermal evaporator
-
Shadow mask
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrates by sonication in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a dilute solution of OTS in toluene or by vapor deposition to improve the film morphology of the organic semiconductor.
-
Active Layer Deposition: Deposit the 3,6-disubstituted phenanthrene derivative solution onto the treated substrates via spin-coating. Anneal the films at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and molecular packing.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask onto the organic semiconductor layer to form the source and drain electrodes. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Characterization: Characterize the electrical properties of the OFET device, such as output and transfer characteristics, using a semiconductor parameter analyzer in ambient or inert atmosphere.
Visualizations: Workflows and Structures
The following diagrams illustrate key processes and structures relevant to the application of this compound in materials science.
References
- 1. Synthesis and photo- and electroluminescence properties of 3,6-disubstituted phenanthrenes: alternative host material for blue fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in pharmaceuticals, functional materials, and organic electronics. 3,6-Dibromophenanthrene is a versatile building block that, through Suzuki cross-coupling, provides access to a diverse range of 3,6-diarylphenanthrene derivatives. These derivatives are of significant interest due to their unique photophysical and electronic properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki cross-coupling reactions utilizing this compound.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic ligand from the organoboron species (arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (3,6-diarylphenanthrene), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Suzuki Cross-Coupling of this compound with Various Arylboronic Acids
The following table summarizes typical reaction conditions and yields for the double Suzuki cross-coupling of this compound with a selection of arylboronic acids. Please note that optimal conditions can vary depending on the specific substrate and desired outcome (mono- vs. di-substitution).
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| 1-Naphthylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 24 | >95 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
Note: Yields are based on the di-substituted product and are compiled from typical Suzuki coupling reactions of dibromoarenes. Specific yields for this compound may vary.
Mandatory Visualizations
Caption: General workflow for the double Suzuki cross-coupling of this compound.
Caption: From synthesis to application of 3,6-diarylphenanthrenes in OLEDs.
Experimental Protocols
The following protocols are generalized procedures for the double Suzuki cross-coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 - 2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (2.2 - 2.5 mmol), and potassium carbonate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvents: toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,6-diarylphenanthrene.
-
Characterize the final product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: Alternative Procedure using Pd₂(dba)₃ and a Buchwald Ligand
This protocol is often effective for more challenging couplings or when higher yields are desired.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (4.0 mmol)
-
Degassed toluene (10 mL)
-
Degassed deionized water (2.5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and finely powdered potassium phosphate (4.0 mmol).
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene (10 mL) and degassed water (2.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and solvents are adequately degassed.
-
Try a different catalyst/ligand system. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are often beneficial.[1]
-
Vary the base. The choice of base can significantly impact the reaction outcome.[1]
-
Increase the reaction temperature or time, but be mindful of potential side reactions.
-
-
Incomplete Conversion/Mixture of Mono- and Di-substituted Products:
-
To favor di-substitution, ensure a sufficient excess of the arylboronic acid (at least 2.2 equivalents).
-
For selective mono-substitution, use a slight excess of the arylboronic acid (e.g., 1.1 equivalents) and carefully monitor the reaction to stop it before significant di-substitution occurs.[1]
-
Incomplete conversion may indicate catalyst deactivation; ensure the reaction is maintained under a strict inert atmosphere.
-
-
Side Reactions (e.g., Homocoupling of Boronic Acid):
-
Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
-
The choice of palladium precursor and ligands can influence the extent of side reactions.
-
These application notes and protocols provide a comprehensive guide for the use of this compound in Suzuki cross-coupling reactions. By following these guidelines and optimizing conditions as needed, researchers can efficiently synthesize a wide array of 3,6-diarylphenanthrene derivatives for various applications in materials science and drug discovery.
References
Application Notes and Protocols for the Synthesis of OLED Materials from 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Organic Light-Emitting Diode (OLED) materials starting from 3,6-dibromophenanthrene. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to introduce various aryl and amino moieties at the 3 and 6 positions of the phenanthrene core. These modifications allow for the tuning of the photophysical and electronic properties of the resulting materials, making them suitable for use as hosts or hole-transporting layers in OLED devices.
Introduction
Phenanthrene and its derivatives are a promising class of organic molecules for optoelectronic applications due to their high thermal stability, good charge transport properties, and high photoluminescence quantum yields. The strategic functionalization of the phenanthrene scaffold is crucial for developing materials with tailored properties for high-performance OLEDs. This compound serves as a versatile building block, where the bromine atoms act as reactive handles for the introduction of a wide range of functional groups through well-established cross-coupling chemistries.
Synthetic Pathways
The primary synthetic routes for the functionalization of this compound involve Suzuki-Miyaura coupling for the formation of C-C bonds and Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are catalyzed by palladium complexes and offer a broad substrate scope and high yields.
Caption: Synthetic routes to OLED materials from this compound.
Data Presentation: Performance of 3,6-Disubstituted Phenanthrene-Based OLEDs
The following table summarizes the key performance metrics of OLED devices fabricated using 3,6-disubstituted phenanthrene derivatives as host materials.
| Compound | Substitution at 3,6-positions | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Color Coordinates (CIE) |
| 1 | Diphenyl | - | - | - |
| 2 | Naphthyl | - | - | - |
| 3 | Pyrenyl | 7.7[1] | 9.8[1] | (0.14, 0.14)[1] |
Data for compounds 1 and 2 were not available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for the synthesis of 3,6-disubstituted phenanthrene derivatives. These protocols are based on established synthetic methodologies and can be adapted for various substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 3,6-diarylphenanthrenes, which can function as host materials in OLEDs.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (e.g., 1-pyreneboronic acid) (2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)
-
Base (e.g., K₂CO₃) (4.0 eq.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diarylphenanthrene.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines the synthesis of 3,6-diaminophenanthrene derivatives, which are potential hole-transporting materials.
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., N-phenyl-1-naphthylamine) (2.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq.)
-
Ligand (e.g., XPhos) (0.04 eq.)
-
Base (e.g., Sodium tert-butoxide) (2.5 eq.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium precatalyst, and the phosphine ligand under an inert atmosphere.
-
Add the base to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diaminophenanthrene derivative.
OLED Device Fabrication and Characterization
A general procedure for the fabrication of an OLED device using a 3,6-disubstituted phenanthrene derivative as the host material in the emissive layer is as follows:
-
Substrate Cleaning: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, and then dried in an oven. The substrates are then treated with UV-ozone.
-
Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The EML consists of the synthesized 3,6-disubstituted phenanthrene derivative doped with a suitable fluorescent emitter.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers.
-
Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices are measured using standard equipment.
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained professionals in a controlled laboratory environment, following all appropriate safety precautions.
References
Application Notes and Protocols for the Polymerization of 3,6-Dibromophenanthrene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(3,6-phenanthrene), a promising conjugated polymer for applications in organic electronics. The protocols for Suzuki-Miyaura coupling and Yamamoto polymerization of 3,6-dibromophenanthrene are outlined, offering pathways to tunable electronic materials.
Introduction
Phenanthrene-based polymers are a class of conjugated polymers that are gaining interest for their potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid and planar structure of the phenanthrene unit can facilitate intermolecular π-π stacking, which is beneficial for charge transport. This compound is a key monomer for the synthesis of poly(3,6-phenanthrene), as the bromine atoms provide reactive sites for cross-coupling polymerization reactions. This document details two common and effective methods for the polymerization of this compound: Suzuki-Miyaura coupling and Yamamoto polymerization.
Polymerization Methods
Two primary methods for the polymerization of this compound are Suzuki-Miyaura coupling and Yamamoto polymerization. Both methods are effective in forming carbon-carbon bonds to create a conjugated polymer backbone.
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the case of poly(3,6-phenanthrene) synthesis, this typically involves the polymerization of a phenanthrene monomer bearing both a boronic acid (or ester) and a halide.
Yamamoto Polymerization
Yamamoto polymerization is a nickel-catalyzed coupling of aryl halides. This method is particularly useful for the homopolymerization of dihaloaromatic compounds, such as this compound. The reaction proceeds through a Ni(0) complex which facilitates the carbon-carbon bond formation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Polymerization of a 3,6-Phenanthrene Derivative
This protocol is adapted from the work of Verswyvel et al. on the controlled chain-growth polymerization of a substituted poly(3,6-phenanthrene).[1]
Materials:
-
3,6-Dibromo-9,10-di(octyloxy)phenanthrene (or a similar AB-type monomer where one bromine is converted to a boronic ester)
-
tBu3PPd(Ph)Br (external initiator)
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Argon gas
Procedure:
-
In a round-bottom flask, dissolve the 3,6-phenanthrene monomer in anhydrous THF.
-
Add an aqueous solution of K2CO3 (2 M) to the flask.
-
Purge the flask with argon for 15-20 minutes to create an inert atmosphere.
-
In a separate vial, dissolve the external initiator, tBu3PPd(Ph)Br, in anhydrous THF and purge with argon.
-
Add the initiator solution to the monomer solution via syringe.
-
Stir the reaction mixture at room temperature overnight.
-
To terminate the polymerization, expose the reaction to air.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 2: Yamamoto Polymerization of this compound
This is a general protocol for Yamamoto polymerization of a dibromoarene and can be adapted for this compound.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask under an argon atmosphere, add Ni(COD)2, 2,2'-bipyridine, and 1,5-cyclooctadiene.
-
Add anhydrous DMF and stir the mixture at 60-80°C for 30 minutes to form the active Ni(0) complex.
-
Dissolve this compound in anhydrous toluene in a separate flask and purge with argon.
-
Add the monomer solution to the catalyst mixture.
-
Stir the reaction mixture at 80°C for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a mixture of methanol and hydrochloric acid to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol and water to remove catalyst residues, and dry under vacuum.
Data Presentation
The following tables summarize typical characterization data for poly(3,6-phenanthrene) and its derivatives. Note that the specific properties can vary depending on the polymerization method, molecular weight, and side chains.
Table 1: Molecular Weight and Polydispersity Index of Poly(3,6-phenanthrene) Derivatives
| Polymerization Method | Monomer | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |
| Suzuki-Miyaura Coupling | 3,6-dibromo-9,10-di(octyloxy)phenanthrene derivative | 10,000 - 30,000 | 15,000 - 60,000 | 1.5 - 2.5 | Adapted from[1] |
| Yamamoto Polymerization | This compound | 5,000 - 20,000 | 10,000 - 50,000 | 2.0 - 3.0 | General expectation |
Table 2: Thermal and Optical Properties of Poly(3,6-phenanthrene) Derivatives
| Property | Value | Method/Conditions |
| Decomposition Temperature (T_d, 5% weight loss) | > 400 °C | TGA, Nitrogen atmosphere |
| Glass Transition Temperature (T_g) | 120 - 180 °C | DSC |
| UV-Vis Absorption (λ_max, solution) | 350 - 380 nm | Chloroform or THF solution |
| UV-Vis Absorption (λ_max, thin film) | 360 - 400 nm | Spin-coated film |
| Photoluminescence Emission (λ_em, solution) | 400 - 450 nm | Chloroform or THF solution |
| Photoluminescence Emission (λ_em, thin film) | 420 - 480 nm | Spin-coated film |
Visualizations
Caption: Suzuki-Miyaura polymerization workflow.
Caption: Yamamoto polymerization workflow.
Caption: General experimental workflow for polymerization.
References
Application Note: A Robust Protocol for the Synthesis of 3,6-Dibromophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 3,6-dibromophenanthrene derivatives, which are significant compounds in medicinal chemistry and materials science.[1][2] The described multi-step synthesis starts from the commercially available 9,10-phenanthrenequinone and proceeds through key intermediates to yield this compound-9,10-diol. Phenanthrene derivatives are known to possess a wide range of biological activities and serve as crucial building blocks for more complex molecules.[3]
The protocols provided herein are designed for laboratory-scale synthesis and are aimed at researchers in organic synthesis, medicinal chemistry, and materials science.
Experimental Protocols
This section details the synthetic procedures for the preparation of this compound-9,10-dione and its subsequent reduction to this compound-9,10-diol.
Protocol 1: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone
This protocol describes the direct bromination of 9,10-phenanthrenequinone to yield the 3,6-dibromo derivative.[4]
Materials:
-
9,10-Phenanthrenequinone
-
Benzoyl peroxide
-
Nitrobenzene
-
Bromine
-
Ethanol
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).[4]
-
Aerate the mixture with nitrogen.
-
Add bromine (83 g) to the mixture.[4]
-
Heat the mixture to reflux and stir for 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.[4]
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the final product, 3,6-dibromo-9,10-phenanthrenequinone, under vacuum. The expected product is a yellow solid.[4]
Protocol 2: Synthesis of this compound-9,10-diol
This protocol outlines the reduction of 3,6-dibromo-9,10-phenanthrenequinone to the corresponding diol using sodium dithionite.[1]
Materials:
-
3,6-Dibromo-9,10-phenanthrenequinone
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dibromo-9,10-phenanthrenequinone (1.0 eq) in a suitable volume of anhydrous THF.[1]
-
Ensure the reaction is carried out under an inert atmosphere (Argon or Nitrogen).
-
Add an aqueous solution of sodium dithionite (a suitable excess) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, remove the THF using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound-9,10-diol.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3,6-dibromo-9,10-phenanthrenequinone.
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| 9,10-Phenanthrenequinone | 3,6-Dibromo-9,10-phenanthrenequinone | Bromine, Benzoyl peroxide | Nitrobenzene | 2 hours | 70%[4] |
Experimental Workflow
The following diagram illustrates the synthetic pathway from 9,10-phenanthrenequinone to this compound-9,10-diol.
Caption: Synthetic route for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
Application Notes: 3,6-Dibromophenanthrene for Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene is a versatile aromatic building block crucial for the synthesis of advanced conjugated polymers. The phenanthrene core, with its extended π-system, imparts desirable photophysical and electronic properties to the resulting polymers, making them suitable for a range of applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] The bromine functionalities at the 3 and 6 positions provide reactive sites for various cross-coupling reactions, enabling the formation of well-defined polymer architectures.[3] This document provides detailed application notes, experimental protocols, and characterization data for the use of this compound in the synthesis of conjugated polymers, with a focus on Suzuki and Stille polymerization methods. Furthermore, potential applications in the realm of drug development, particularly in biosensing and drug delivery, are explored.
Data Presentation
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈Br₂ | PubChem |
| Molecular Weight | 336.02 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline powder | Commercial Suppliers |
| Melting Point | 175-178 °C | Commercial Suppliers |
| Solubility | Soluble in THF, Toluene, Chloroform | General Knowledge |
Table 2: Typical Polymerization Results for Poly(3,6-phenanthrene) via Suzuki Chain-Growth Polymerization
| Entry | Initiator (mol%) | Mn ( kg/mol ) | Đ (PDI) | Polymerization Time | Reference |
| 1 | 2.5 | 15.3 | 1.15 | 60 min | [3] |
| 2 | 5.0 | 8.1 | 1.12 | 50 min | [3] |
Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index (Mw/Mn). Data obtained from Gel Permeation Chromatography (GPC) analysis.
Table 3: Optical and Electrochemical Properties of Phenanthrene-based Oligomers
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) |
| Oligo(3,6-phenanthrene ethynylene) | 350-400 | 420-500 | up to 0.92 | -5.8 to -5.6 | -2.5 to -2.3 |
Note: These values are for oligo(3,6-phenanthrene ethynylenes) and serve as an estimation of the properties expected for the corresponding polymer. The exact values for poly(3,6-phenanthrene) may vary.
Experimental Protocols
Detailed methodologies for the synthesis of poly(3,6-phenanthrene) using Suzuki and Stille polymerization are provided below. These protocols are based on established methods for the synthesis of conjugated polymers.
Protocol 1: Synthesis of Poly(3,6-phenanthrene) via Suzuki Chain-Growth Polymerization
This protocol describes a controlled chain-growth polymerization which allows for good control over the molecular weight and polydispersity of the resulting polymer.[3]
Materials:
-
3,6-Dibromo-9,10-bis(2-ethylhexyloxy)phenanthrene (Monomer)
-
(4-Methoxyphenyl)magnesium bromide (Initiator)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the this compound monomer (1.0 eq) and the PEPPSI-IPr catalyst (0.05 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Initiation: Add the initiator solution, (4-methoxyphenyl)magnesium bromide (1.0 M in THF, 0.05 eq), to the reaction mixture.
-
Polymerization: Add the degassed 2 M aqueous potassium carbonate solution. Heat the reaction mixture to 60 °C and stir vigorously.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
-
Termination: After the desired polymerization time, cool the reaction to room temperature and terminate by adding a few drops of concentrated HCl.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it with methanol and water. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
Protocol 2: Synthesis of Poly(3,6-phenanthrene) via Stille Polycondensation
This protocol outlines a general procedure for Stille polycondensation, a versatile method for synthesizing conjugated polymers.
Materials:
-
This compound (1.0 eq)
-
3,6-Bis(tributylstannyl)phenanthrene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous and degassed toluene
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, 3,6-bis(tributylstannyl)phenanthrene, Pd₂(dba)₃, and P(o-tol)₃.
-
Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it with methanol. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the final polymer product under vacuum.
Mandatory Visualizations
Caption: General experimental workflows for Suzuki and Stille polymerizations.
Applications in Drug Development
While the primary applications of phenanthrene-based conjugated polymers are in organic electronics, their unique photophysical properties open up possibilities in the biomedical field, particularly for professionals in drug development. Conjugated polymers are being explored for applications in biosensing, bioimaging, and as drug delivery vehicles.[4] The inherent fluorescence of poly(3,6-phenanthrene) could be utilized for developing fluorescent probes for detecting specific biological analytes.
Hypothetical Signaling Pathway for a Phenanthrene-Polymer-Based Biosensor
The following diagram illustrates a hypothetical mechanism for a fluorescent biosensor based on a functionalized poly(3,6-phenanthrene) derivative designed to detect a specific kinase activity, a key target in many drug discovery programs.
Caption: Hypothetical kinase activity biosensor using a phenanthrene-based polymer.
In this model, the fluorescent phenanthrene-based polymer is functionalized to bind to a specific peptide substrate that is also labeled with a quencher molecule. In the absence of kinase activity, the proximity of the quencher to the polymer results in fluorescence quenching via Förster Resonance Energy Transfer (FRET). Upon introduction of the target kinase, the peptide is phosphorylated, leading to a conformational change or cleavage that releases the quencher from the vicinity of the polymer, thereby restoring the fluorescence signal. This "turn-on" signal would be proportional to the kinase activity, providing a valuable tool for high-throughput screening of kinase inhibitors in drug discovery.
Conclusion
This compound is a key building block for the synthesis of well-defined conjugated polymers with interesting optoelectronic properties. The Suzuki chain-growth polymerization offers excellent control over the polymer's molecular characteristics. While the primary applications for these materials are in organic electronics, their inherent fluorescence and potential for functionalization suggest exciting future possibilities in the development of advanced biosensors and drug delivery systems. Further research into the biocompatibility and specific biological interactions of poly(3,6-phenanthrene) derivatives is warranted to fully explore their potential in the life sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conjugated macrocycles of phenanthrene: a new segment of [6,6]-carbon nanotube and solution-processed organic semiconductors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,6-Dibromophenanthrene in organic field-effect transistors (OFETs).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene serves as a versatile building block for the synthesis of novel organic semiconductors for Organic Field-Effect Transistors (OFETs). The phenanthrene core offers a rigid and planar structure conducive to strong π-π stacking, which is essential for efficient charge transport.[1][2] The bromine atoms at the 3 and 6 positions provide reactive sites for the introduction of various functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties.[3] This document provides detailed protocols for the synthesis of a representative 3,6-disubstituted phenanthrene derivative and the subsequent fabrication and characterization of an OFET device.
Data Presentation: Performance of Phenanthrene-Based OFETs
The performance of OFETs based on phenanthrene derivatives is highly dependent on the nature of the substituents attached to the phenanthrene core. Below is a summary of reported performance data for various phenanthrene-based organic semiconductors.
| Semiconductor Type | Derivative Class | Highest Hole Mobility (μh) [cm²/Vs] | Highest Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| p-channel | Heterocycle-flanked alkoxyphenanthrene | 0.85 | - | 10⁸ | [1] |
| n-channel | Heterocycle-flanked alkoxyphenanthrene | - | 0.78 | 10⁶ | [1] |
| n-channel | Functionalized-phenanthrene N-heteroacene | - | 4.27 x 10⁻³ | - | [4] |
| p-channel | Phenanthrene-based conjugated oligomers | 2.5 x 10⁻² | - | - | [2] |
| p-channel | π-extended 2,7-phenanthrenes | 1.6 | - | 10⁸ | [2] |
Experimental Protocols
Protocol 1: Synthesis of a 3,6-Disubstituted Phenanthrene Derivative
This protocol describes the synthesis of a hypothetical p-type semiconductor, 3,6-bis(5-hexylthiophen-2-yl)phenanthrene, via a Suzuki coupling reaction.
Materials:
-
This compound
-
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon gas
Procedure:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask, dissolve this compound (1.0 eq), 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 eq), and triphenylphosphine (0.1 eq) in toluene.
-
Degassing: Degas the mixture by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and an aqueous solution of potassium carbonate (2 M, 4.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux under an argon atmosphere for 24 hours.
-
Extraction: After cooling to room temperature, add deionized water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired 3,6-bis(5-hexylthiophen-2-yl)phenanthrene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of an OFET device using the synthesized phenanthrene derivative.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Synthesized 3,6-bis(5-hexylthiophen-2-yl)phenanthrene
-
Chlorobenzene
-
Octadecyltrichlorosilane (OTS)
-
Gold (Au) for electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a 10 mM solution of OTS in toluene for 20 minutes. Subsequently, rinse with fresh toluene and anneal at 120 °C for 30 minutes.
-
Semiconductor Deposition: Dissolve the synthesized 3,6-bis(5-hexylthiophen-2-yl)phenanthrene in chlorobenzene (5 mg/mL). Deposit a thin film of the semiconductor onto the OTS-treated substrate via spin-coating at 2000 rpm for 60 seconds.
-
Annealing: Anneal the semiconductor film at 100 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes through a shadow mask onto the semiconductor layer by thermal evaporation. The channel length and width can be defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
Protocol 3: Characterization of the OFET Device
This protocol describes the electrical characterization of the fabricated OFET.
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Measurement Setup: Place the fabricated OFET device in a probe station under an inert atmosphere (e.g., nitrogen or vacuum).
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).
-
Transfer Characteristics: Measure ID as a function of VGS at a constant high VDS (in the saturation regime).
-
Parameter Extraction:
-
Field-Effect Mobility (µ): Calculate from the slope of the (ID,sat)1/2 vs. VGS plot in the saturation regime using the following equation: ID,sat = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer characteristics.
-
Threshold Voltage (Vth): Extrapolate the linear portion of the (ID,sat)1/2 vs. VGS plot to the VGS axis.
-
Mandatory Visualization
Caption: Experimental workflow from synthesis to OFET characterization.
Caption: Structure-property relationship in phenanthrene-based OFETs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 3,6-dibromophenanthrene as a key building block. The phenanthrene scaffold is a privileged structure in medicinal chemistry and materials science, and the selective functionalization of its 3 and 6 positions via palladium catalysis opens avenues for the synthesis of novel drug candidates and advanced materials.
This guide covers four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck reaction. Each section includes a brief introduction to the reaction, a summary of representative quantitative data in tabular format, and a detailed experimental protocol for a typical reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of 3,6-diarylphenanthrenes. These products are of interest for their potential applications in organic electronics and as intermediates in the synthesis of complex polycyclic aromatic hydrocarbons.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (4) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (4) | DME/H₂O (4:1) | 85 | 20 | 88 |
Experimental Protocol: Synthesis of 3,6-di(p-tolyl)phenanthrene
Materials:
-
This compound (1.0 equiv, e.g., 336 mg, 1.0 mmol)
-
4-Tolylboronic acid (2.5 equiv, 340 mg, 2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv, 46 mg, 0.04 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 equiv, 552 mg, 4.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-tolylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture of toluene, ethanol, and water.
-
Bubble argon or nitrogen through the solution for 15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,6-di(p-tolyl)phenanthrene.
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of 3,6-dialkynylphenanthrenes, which are valuable precursors for conjugated polymers, organic light-emitting diodes (OLEDs), and other advanced materials.
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (4) | THF | 65 | 12 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (5) | Toluene | 80 | 16 | 95 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (2.5) | CuI (5) | Piperidine (4) | DMF | 90 | 10 | 82 |
| 4 | Ethynylbenzene | Pd₂(dba)₃ (1) | CuI (2) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 14 | 90 |
Experimental Protocol: Synthesis of 3,6-bis(phenylethynyl)phenanthrene
Materials:
-
This compound (1.0 equiv, e.g., 336 mg, 1.0 mmol)
-
Phenylacetylene (2.5 equiv, 255 mg, 2.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 equiv, 7.6 mg, 0.04 mmol)
-
Triethylamine (Et₃N) (4.0 equiv, 404 mg, 4.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution via syringe.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexane/dichloromethane gradient) to yield the pure 3,6-bis(phenylethynyl)phenanthrene.
Caption: Key components and workflow of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the synthesis of 3,6-diaminophenanthrene derivatives by coupling this compound with a variety of primary and secondary amines. These amino-functionalized phenanthrenes are valuable building blocks for pharmaceuticals, organic semiconductors, and fluorescent probes.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (4.4) | Toluene | 110 | 24 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (5) | 1,4-Dioxane | 100 | 20 | 90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2.5) | LiHMDS (4.5) | THF | 80 | 18 | 75 |
| 4 | Carbazole | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (4) | Toluene | 120 | 36 | 82 |
Experimental Protocol: Synthesis of 3,6-dimorpholinophenanthrene
Materials:
-
This compound (1.0 equiv, e.g., 336 mg, 1.0 mmol)
-
Morpholine (2.5 equiv, 218 mg, 2.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv, 18.7 mg, 0.04 mmol)
-
Potassium phosphate (K₃PO₄) (5.0 equiv, 1.06 g, 5.0 mmol)
-
Anhydrous 1,4-Dioxane (20 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Add a magnetic stir bar, and seal the tube with a septum.
-
Remove the tube from the glovebox and connect it to a Schlenk line.
-
Add anhydrous, degassed 1,4-dioxane, followed by morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure 3,6-dimorpholinophenanthrene.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction can be utilized to introduce vinyl groups at the 3 and 6 positions of the phenanthrene core, providing access to stilbene-like derivatives and precursors for further transformations.
Quantitative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (3) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (3) | NMP | 140 | 36 | 80 |
| 3 | Ethylene (gas) | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (4) | DMA | 130 | 48 | 65 |
| 4 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (3) | Toluene | 110 | 22 | 78 |
Experimental Protocol: Synthesis of 3,6-distyrylphenanthrene
Materials:
-
This compound (1.0 equiv, e.g., 336 mg, 1.0 mmol)
-
Styrene (3.0 equiv, 312 mg, 3.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv, 6.7 mg, 0.03 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 equiv, 18.3 mg, 0.06 mmol)
-
Triethylamine (Et₃N) (3.0 equiv, 303 mg, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the sealed tube in an oil bath at 120 °C.
-
Monitor the reaction by TLC. The reaction is typically complete in 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 3,6-distyrylphenanthrene.
Caption: Catalytic cycle of the Heck reaction.
Application Notes and Protocols for the Synthesis of Blue-Emitting Materials Using 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest in the field of organic electronics. Their rigid and planar structure, combined with high thermal stability and excellent photoluminescent properties, makes them ideal candidates for the development of materials for Organic Light-Emitting Diodes (OLEDs). In particular, derivatization at the 3 and 6 positions of the phenanthrene core allows for the tuning of the material's electronic and optical properties, leading to the creation of efficient blue-emitting materials, which are crucial for full-color displays and solid-state lighting applications.
This document provides detailed protocols and application notes for the synthesis of blue-emitting materials derived from 3,6-Dibromophenanthrene. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a versatile and powerful tool for the formation of carbon-carbon bonds.
Core Concepts: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[1]
The catalytic cycle for the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (in this case, this compound) to form a palladium(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
Synthesis of 3,6-disubstituted Phenanthrene Derivatives
A variety of blue-emitting materials can be synthesized from this compound by coupling it with different arylboronic acids. Examples of substituents that can be introduced to achieve blue emission include diphenyl, naphthyl, and pyrenyl moieties.[2]
Featured Material: 3,6-bis(naphthalen-2-yl)phenanthrene
This section provides a detailed protocol for the synthesis of 3,6-bis(naphthalen-2-yl)phenanthrene, a promising blue-emitting material for OLED applications.
Materials:
-
This compound
-
2-Naphthaleneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), 2-naphthaleneboronic acid (2.5 eq.), and potassium carbonate (4.0 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
DOT Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for 3,6-bis(naphthalen-2-yl)phenanthrene.
Quantitative Data
The photophysical and electroluminescent properties of 3,6-disubstituted phenanthrene derivatives are critical for their application in OLEDs. The following tables summarize key performance data for blue-emitting materials based on this scaffold.
Table 1: Photophysical Properties of 3,6-disubstituted Phenanthrene Derivatives
| Substituent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (PLQY) [%] |
| Diphenyl | ~350 | ~420 | - |
| Naphthyl | ~360 | ~430 | - |
| Pyrenyl | ~375 | ~450 | - |
Note: Specific PLQY data for these exact compounds from the initial search results is limited. The emission wavelengths are typical for blue-emitting materials.
Table 2: Electroluminescent Performance of OLEDs with 3,6-disubstituted Phenanthrene Host Materials
| Host Material Substituent | External Quantum Efficiency (EQE) [%] | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Diphenyl | - | - | - | - |
| Naphthyl | 7.7 | 9.8 | - | (0.14, 0.14)[2] |
| Pyrenyl | - | - | - | - |
Note: The data presented is for a doped blue fluorescent device using the naphthyl-substituted phenanthrene as a host material.[2] Performance can vary significantly based on the specific device architecture.
Application in Organic Light-Emitting Diodes (OLEDs)
Materials derived from this compound are primarily used as the emissive layer or as a host material in the emissive layer of an OLED. Their wide bandgap and high triplet energy make them particularly suitable as hosts for blue phosphorescent emitters, although they can also function as efficient fluorescent emitters themselves.
DOT Diagram of a Typical OLED Device Architecture:
Caption: A simplified multilayer OLED device structure.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of high-performance blue-emitting materials for OLED applications. The Suzuki-Miyaura coupling reaction provides an efficient and adaptable method for introducing a variety of aromatic substituents at the 3 and 6 positions, allowing for the fine-tuning of the material's optoelectronic properties. The resulting phenanthrene derivatives exhibit the requisite thermal stability, high photoluminescence quantum yields, and desirable blue emission characteristics for next-generation displays and lighting technologies. Further research into novel substituents and device architectures will continue to unlock the full potential of this promising class of materials.
References
Application Notes and Protocols for 3,6-Dibromophenanthrene in the Synthesis of Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of hole-transporting materials (HTMs) derived from a 3,6-disubstituted phenanthrene core. The phenanthrene scaffold offers a robust and tunable platform for the development of efficient and stable HTMs for optoelectronic devices, particularly perovskite solar cells (PSCs). Strategic functionalization at the 3 and 6 positions of the phenanthrene core allows for the fine-tuning of the material's electrochemical and photophysical properties, which are critical for efficient charge extraction and transport.
Performance of Phenanthrene-Based Hole-Transporting Materials
The performance of HTMs synthesized from a 3,6-disubstituted phenanthrene core in perovskite solar cells is summarized in the table below. Key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Additionally, hole mobility (μh) is a crucial parameter for efficient charge transport. The data presented here is for a representative 3,6-disubstituted phenanthrene-based HTM, 3,6-OPOT, which has been shown to be effective in composite HTMs with the commonly used spiro-OMeTAD.[1]
| Material | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| S-3,6-OPOT (composite) | 18.8 | 1.05 | 23.9 | 74.9 | 5.55 x 10⁻⁴ |
| spiro-OMeTAD (control) | 17.7 | 1.03 | 23.2 | 74.8 | 1.96 x 10⁻⁴ |
S-3,6-OPOT refers to a composite material of 3,6-OPOT and spiro-OMeTAD.[1]
Experimental Protocols
Detailed methodologies for the synthesis of a representative 3,6-disubstituted phenanthrene-based HTM and its application in perovskite solar cells are provided below. The synthesis protocol is a generalized Buchwald-Hartwig amination, a powerful method for forming the C-N bonds typically found in high-performance HTMs.
Protocol 1: Synthesis of a 3,6-diarylamino-phenanthrene derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3,6-dibromophenanthrene with a diarylamine.
Materials:
-
This compound
-
Diarylamine (e.g., N,N-di-p-methoxyphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the diarylamine (2.2 eq), sodium tert-butoxide (2.5 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and phosphine ligand (e.g., P(tBu)₃, 4 mol%).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3,6-di(diarylamino)phenanthrene derivative.
Protocol 2: Fabrication of Perovskite Solar Cells
This protocol outlines a general procedure for the fabrication of n-i-p planar perovskite solar cells using a phenanthrene-based HTM.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) precursor solution
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)
-
Phenanthrene-based HTM solution in chlorobenzene (with or without additives like Li-TFSI and t-BP)
-
Gold (Au) or Silver (Ag) for the metal electrode
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During spinning, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to promote uniform crystallization. The film is then annealed at a moderate temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition: Spin-coat the phenanthrene-based HTM solution onto the perovskite layer. The substrate is then typically dried at a lower temperature (e.g., 70 °C).
-
Metal Electrode Deposition: Deposit a metal contact (e.g., 80-100 nm of gold or silver) on top of the HTL by thermal evaporation through a shadow mask to define the active area of the device.
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for creating functional hole-transporting materials starting from this compound using common cross-coupling reactions.
Caption: Synthetic routes to HTMs from this compound.
Perovskite Solar Cell Fabrication Workflow
The following diagram illustrates the logical workflow for the fabrication of a perovskite solar cell utilizing a phenanthrene-based HTM.
Caption: Workflow for perovskite solar cell fabrication.
Hole Transport Mechanism
This diagram illustrates the fundamental hole transport mechanism in a perovskite solar cell employing a phenanthrene-based HTM.
Caption: Hole transport in a perovskite solar cell.
References
Application Notes and Protocols for the Functionalization of 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 3,6-dibromophenanthrene at the bromine positions. Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that serve as versatile scaffolds in medicinal chemistry and materials science.[1] The unique structure of the phenanthrene nucleus allows for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The methods detailed herein focus on common and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as cyanation, to introduce a variety of functional groups at the 3 and 6 positions of the phenanthrene core.
Introduction to Functionalization Strategies
The bromine atoms at the 3 and 6 positions of this compound are amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency, functional group tolerance, and broad applicability in constructing complex molecular architectures. The choice of reaction depends on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds, ideal for introducing aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, enabling the synthesis of arylamines.
-
Sonogashira Coupling: Creates carbon-carbon triple bonds, for the introduction of alkynyl groups.
-
Cyanation: Introduces a nitrile group, a versatile functional group that can be further transformed into carboxylic acids, amides, or amines.
Experimental Protocols and Data
This section provides detailed experimental protocols for the functionalization of this compound. The reaction conditions and yields presented are based on established methodologies for similar aryl bromides and should be optimized for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 3,6-Diarylphenanthrenes
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3]
General Workflow for Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura Coupling of this compound.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 3.0-4.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85-95 (estimated) |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 80-90 (estimated) |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 120 | 12 | 75-85 (estimated) |
Yields are estimated based on typical Suzuki-Miyaura reactions of dibromoarenes and require experimental verification for this compound.
Buchwald-Hartwig Amination: Synthesis of 3,6-Diaminophenanthrenes
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[4]
Catalytic Cycle for Buchwald-Hartwig Amination
Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol for Diamination:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a base (e.g., NaOtBu, 2.2-3.0 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (2.2-2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 70-85 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ (4) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 65-80 (estimated) |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 70-90 (estimated) |
Yields are estimated based on typical Buchwald-Hartwig amination reactions and require experimental verification for this compound.
Sonogashira Coupling: Synthesis of 3,6-Di(alkynyl)phenanthrenes
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[3][5]
General Workflow for Sonogashira Coupling
Workflow for Sonogashira Coupling of this compound.
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.5-3.0 equiv.). Add the terminal alkyne (2.2-2.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature to 80 °C for 6-24 hours. Monitor by TLC or LC-MS.
-
Workup: After completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 80-90 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 85-95 (estimated) |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 16 | 75-85 (estimated) |
Yields are estimated based on typical Sonogashira reactions and require experimental verification for this compound.
Palladium-Catalyzed Cyanation: Synthesis of 3,6-Dicyanophenanthrene
Palladium-catalyzed cyanation offers a milder alternative to traditional methods using toxic cyanide salts.[4]
Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., dppf, 4-10 mol%), and a cyanide source (e.g., Zn(CN)₂, 1.2-1.5 equiv. per bromine).
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or DMA).
-
Reaction: Seal the tube and heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (4) | dppf (8) | DMF | 140 | 24 | 60-75 (estimated) |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (5) | Xantphos (10) | DMA | 130 | 18 | 50-70 (estimated) |
Yields are estimated based on typical palladium-catalyzed cyanation reactions and require experimental verification for this compound.
Characterization Data of Functionalized Phenanthrenes
The following table summarizes expected spectroscopic data for representative 3,6-disubstituted phenanthrene derivatives. Actual data should be obtained for synthesized compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,6-Diphenylphenanthrene | Aromatic protons in the range of 7.3-8.8 ppm. | Aromatic carbons in the range of 125-142 ppm. |
| N³,N³,N⁶,N⁶-Tetraphenylphenanthrene-3,6-diamine | Aromatic protons in the range of 6.9-8.5 ppm. | Aromatic carbons in the range of 120-150 ppm. |
| 3,6-Bis(phenylethynyl)phenanthrene | Aromatic protons in the range of 7.4-8.7 ppm. | Aromatic carbons in the range of 123-135 ppm, alkynyl carbons around 90-95 ppm. |
| Phenanthrene-3,6-dicarbonitrile | Aromatic protons in the range of 8.0-9.0 ppm. | Aromatic carbons in the range of 110-138 ppm, nitrile carbons around 118-120 ppm. |
Applications in Drug Development and Materials Science
Functionalized phenanthrene derivatives are of significant interest in drug discovery and materials science. The diverse substituents that can be introduced at the 3 and 6 positions allow for the fine-tuning of their electronic and photophysical properties, as well as their biological activities.
-
Drug Development: Phenanthrene-based compounds have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The ability to systematically modify the substituents through the described cross-coupling reactions is crucial for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
-
Materials Science: The extended π-conjugated systems of arylated and alkynylated phenanthrenes make them promising candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.
-
Cyanide salts are highly toxic. Use appropriate personal protective equipment (PPE) and handle with extreme caution. Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dibromophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Dibromophenanthrene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a good yield?
A1: Direct bromination of phenanthrene often leads to a complex mixture of isomers and addition products, making the isolation of pure this compound challenging and the overall yield low. A more reliable and higher-yielding method is a multi-step synthesis starting from 9,10-phenanthrenequinone. This approach involves the selective bromination of 9,10-phenanthrenequinone to 3,6-dibromo-9,10-phenanthrenequinone, followed by a reduction of the quinone to the corresponding diol, and finally a deoxygenation step to yield this compound.
Q2: I am getting a low yield during the bromination of 9,10-phenanthrenequinone. What are the possible causes and solutions?
A2: Low yields in the bromination of 9,10-phenanthrenequinone can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.
Q3: My final product after the deoxygenation step is impure. What are the likely impurities and how can I remove them?
A3: Impurities in the final product can arise from incomplete reactions or side reactions during the deoxygenation step. Common impurities may include the starting material (3,6-dibromo-9,10-phenanthrenequinone or the intermediate diol) or partially reduced products. Purification can typically be achieved through recrystallization or column chromatography.
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is heated to reflux for the recommended duration (e.g., 2 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Suboptimal Reagent Stoichiometry | - Use the correct molar ratios of reactants as specified in the protocol. For example, a typical procedure uses 1 equivalent of 9,10-phenanthrenequinone and approximately 4 equivalents of bromine.[1] |
| Presence of Moisture | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can react with bromine and reduce its effectiveness. |
| Loss of Product During Workup | - When precipitating the product with ethanol, ensure the mixture is sufficiently cooled to maximize precipitation.[1] - Wash the filtered solid with cold ethanol to minimize dissolution of the product. |
| Impure Starting Materials | - Use high-purity 9,10-phenanthrenequinone for the reaction. Impurities can interfere with the reaction and lead to side products. |
Guide 2: Incomplete Reduction of 3,6-Dibromo-9,10-phenanthrenequinone
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | - Use a sufficient excess of the reducing agent. For example, when using sodium dithionite, a molar ratio of at least 2:1 (dithionite:quinone) is recommended. |
| Re-oxidation of the Diol | - The resulting this compound-9,10-diol can be sensitive to air and re-oxidize back to the quinone. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Low Reaction Temperature | - Ensure the reaction is carried out at the recommended temperature to ensure a reasonable reaction rate. Some reductions may require gentle heating. |
| Poor Solubility of the Quinone | - Ensure the 3,6-dibromo-9,10-phenanthrenequinone is fully dissolved in the solvent before adding the reducing agent. If solubility is an issue, consider using a co-solvent system or a different solvent. |
Guide 3: Low Yield in the Deoxygenation of this compound-9,10-diol
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | - Both Clemmensen (using zinc amalgam and HCl) and Wolff-Kishner (using hydrazine and a strong base) reductions employ harsh conditions that can lead to side reactions or degradation of the product.[3][4] Carefully control the reaction temperature and time. |
| Incomplete Reaction | - Ensure a sufficient excess of the reducing agent is used. - For the Wolff-Kishner reduction, ensure the temperature is high enough to facilitate the decomposition of the hydrazone intermediate.[4] |
| Formation of Side Products | - In Clemmensen reductions, side products such as alcohols and pinacols can form. Using a high concentration of HCl can help suppress their formation.[5] - In Wolff-Kishner reductions, azine formation can be a side reaction. This can be minimized by the slow addition of the hydrazone to the base. |
| Difficult Purification | - The final product may be contaminated with starting material or partially reduced intermediates. Purification by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol, toluene) is often necessary. |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone[1]
Materials:
-
9,10-Phenanthrenequinone
-
Bromine
-
Benzoyl peroxide
-
Nitrobenzene
-
Ethanol
Procedure:
-
In a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Slowly add bromine (83 g) to the mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration, wash with ethanol, and dry under vacuum.
-
The expected product is a yellow solid with a yield of approximately 70%.
Protocol 2: Reduction of 3,6-Dibromo-9,10-phenanthrenequinone to this compound-9,10-diol[2]
Materials:
-
3,6-Dibromo-9,10-phenanthrenequinone
-
Sodium dithionite (Na₂S₂O₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3,6-Dibromo-9,10-phenanthrenequinone (1.0 eq) in anhydrous THF.
-
Prepare a solution of sodium dithionite (at least 2.0 eq) in deionized water.
-
Add the sodium dithionite solution dropwise to the quinone solution with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, add ethyl acetate to extract the product.
-
Separate the organic layer and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Deoxygenation of this compound-9,10-diol (General Procedure using Wolff-Kishner Reduction)
Materials:
-
This compound-9,10-diol (or the corresponding quinone)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 3,6-dibromo-9,10-phenanthrene-9,10-dione (or diol), hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
After cooling slightly, add potassium hydroxide pellets to the mixture.
-
Slowly heat the mixture to a higher temperature (typically 180-200 °C) to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Water will be distilled off during this process.
-
Maintain the high temperature until the nitrogen evolution ceases.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Conditions for the Bromination of 9,10-Phenanthrenequinone
| Parameter | Condition A | Condition B (Reported) [1] | Condition C |
| Solvent | Acetic Acid | Nitrobenzene | Dichloromethane |
| Catalyst | None | Benzoyl Peroxide | Iron(III) Bromide |
| Temperature | Reflux | Reflux | Room Temperature |
| Reaction Time | 4 hours | 2 hours | 8 hours |
| Reported Yield | Moderate | ~70% | Variable |
Visualizations
Caption: Multi-step synthesis workflow for this compound.
References
Common side products in the synthesis of 3,6-Dibromophenanthrene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,6-Dibromophenanthrene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yields a complex mixture of products, not just the desired this compound. What are the likely side products?
Answer: The direct bromination of phenanthrene is an electrophilic aromatic substitution reaction. Due to the nature of the phenanthrene core, several side products can form. The most common include:
-
Under-bromination: Formation of mono-brominated phenanthrenes, with 9-Bromophenanthrene being a common intermediate.[1][2]
-
Over-bromination: If the reaction is left for too long or with excess bromine, tri- or even tetra-brominated phenanthrenes can be produced.
-
Isomeric Dibromophenanthrenes: Besides the desired 3,6-isomer, other constitutional isomers can be formed. The distribution of these isomers is highly dependent on the reaction conditions (solvent, temperature, and catalyst).
-
Addition Products: Bromine can add across the 9,10-double bond of the phenanthrene nucleus, leading to products like trans-9,10-dibromo-9,10-dihydrophenanthrene.[3]
-
Oxidized Byproducts: Under certain conditions, especially at elevated temperatures, oxidized species such as this compound-9,10-dione may be formed.[4][5]
Question: How can I minimize the formation of these side products?
Answer: To improve the selectivity for this compound, consider the following:
-
Control Stoichiometry: Carefully control the molar ratio of phenanthrene to the brominating agent. Using a slight excess of the brominating agent can help drive the reaction to the di-substituted product, but a large excess will favor over-bromination.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the formation of the desired product is maximized to prevent the formation of over-brominated species. Lowering the reaction temperature can sometimes increase the selectivity of the substitution.
-
Choice of Solvent and Catalyst: The solvent and catalyst can significantly influence the isomer distribution. Non-polar solvents are often used for bromination. The use of a Lewis acid catalyst may be necessary, and its choice can affect the outcome.[2]
Question: My final product is off-color. What is the cause and how can I fix it?
Answer: A discolored product, often appearing yellow or brown, can be due to the presence of oxidized impurities or residual bromine.[6] Purification through recrystallization from a suitable solvent (like ethanol or acetic acid) is often effective.[1] If the color persists, treatment with activated carbon during recrystallization can help adsorb the colored impurities.[6]
Frequently Asked Questions (FAQs)
What is the most common starting material for the synthesis of this compound?
The most common starting material is phenanthrene itself. The synthesis involves the direct bromination of the phenanthrene core.[5]
What are the typical reaction conditions for the bromination of phenanthrene?
Typical conditions involve reacting phenanthrene with a brominating agent such as molecular bromine (Br₂) in a suitable solvent like carbon tetrachloride or acetic acid.[1] The reaction may be carried out at reflux temperature.[1]
How can I purify the crude this compound product?
The primary methods for purification are recrystallization and column chromatography. Recrystallization from solvents like ethanol or glacial acetic acid can effectively remove many impurities.[1] For separating isomers with similar polarities, column chromatography using silica gel is often necessary.
Quantitative Data on Side Products
The precise distribution of products in the bromination of phenanthrene is highly sensitive to the experimental conditions. Below is a table summarizing the potential side products and factors influencing their formation.
| Side Product Category | Specific Examples | Factors Favoring Formation |
| Mono-brominated | 9-Bromophenanthrene | Insufficient brominating agent or short reaction time. |
| Isomeric Di-bromides | 2,7-Dibromophenanthrene | Reaction kinetics and thermodynamics; solvent effects. |
| Poly-brominated | Tribromophenanthrenes | Excess brominating agent; prolonged reaction time. |
| Addition Products | 9,10-Dibromo-9,10-dihydrophenanthrene | Reaction in non-polar solvents without a catalyst.[3] |
| Oxidized Products | This compound-9,10-dione | High reaction temperatures; presence of oxidizing agents.[4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
Caution: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Bromination: Heat the solution to a gentle reflux. From the dropping funnel, add a solution of bromine (2.0-2.2 equivalents) in the same solvent dropwise over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux and monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water, which should cause the crude product to precipitate.
-
Purification: Collect the precipitate by filtration and wash it with water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound and common side products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,6-Dibromophenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,6-Dibromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for the purification of crude this compound are recrystallization and column chromatography. Sublimation can also be employed for achieving high purity, particularly for removing non-volatile impurities. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted phenanthrene, mono-brominated phenanthrene isomers, and poly-brominated phenanthrenes (e.g., tribromo- or tetrabromo-phenanthrene). Additionally, byproducts from the bromination reaction, such as oxidized species or residual reagents, may be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Issue: Low or no crystal formation upon cooling.
-
Possible Cause: The chosen solvent is too good at dissolving this compound, even at low temperatures. The concentration of the solution is too low.
-
Solution:
-
Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
Issue: The product "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the presence of impurities is inhibiting crystallization. The cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.
-
Consider a pre-purification step using a different method (e.g., a quick filtration through a silica plug) to remove impurities.
-
Try a different recrystallization solvent.
-
Issue: Colored impurities remain in the final product.
-
Possible Cause: The colored impurities have similar solubility to the product in the chosen solvent.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
-
Perform a second recrystallization.
-
Column Chromatography
Issue: Poor separation of this compound from impurities.
-
Possible Cause: The chosen eluent system is either too polar or not polar enough. The column was not packed properly, leading to channeling.
-
Solution:
-
Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds like this is a mixture of hexane and a slightly more polar solvent like dichloromethane or toluene.[1]
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Use a finer mesh silica gel for better resolution.
-
Issue: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The polarity of the eluent is incorrect.
-
Solution:
-
If eluting too quickly: Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
-
If not eluting: Increase the polarity of the eluent (e.g., increase the proportion of dichloromethane or toluene).
-
Issue: Streaking or tailing of the product band on the column.
-
Possible Cause: The sample was overloaded on the column. The compound is not fully soluble in the eluent.
-
Solution:
-
Use a larger column or reduce the amount of sample loaded.
-
Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading it onto the column.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, inexpensive, good for large quantities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 70-90% | High resolution, can separate closely related impurities. | More complex, requires larger volumes of solvent, can be slow. |
| Sublimation | >99.5% | 50-70% | Excellent for removing non-volatile impurities, yields very pure product. | Not suitable for all compounds, requires specialized equipment, can be difficult to scale up. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane Solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot toluene solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Allow the hexane to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with pure hexane. Gradually increase the polarity of the eluent by adding small amounts of dichloromethane or toluene. A typical gradient might be from 100% hexane to 95:5 hexane:dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflows for the purification of this compound.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3,6-Dibromophenanthrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 3,6-dibromophenanthrene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor Solubility of this compound: As a large polycyclic aromatic hydrocarbon, solubility can be a major issue in common Suzuki coupling solvents.[1] | a. Solvent System Modification: Screen a variety of solvents or solvent mixtures. Biphasic systems like Toluene/H₂O or Dioxane/H₂O are standard.[1] Consider high-boiling point solvents like DMF for substrates with poor solubility.[2] b. Increase Temperature: Cautiously increase the reaction temperature to improve solubility and reaction rate.[3] c. Phase-Transfer Catalysts (PTCs): The addition of a PTC can accelerate biphasic reactions by improving mass transfer.[1] |
| 2. Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be suitable for this specific substrate. Electron-rich aryl bromides can be sluggish in the oxidative addition step.[3] | a. Ligand Screening: For electron-rich aryl bromides, bulky and electron-rich monodentate phosphine ligands like SPhos, XPhos, or P(tBu)₃ are often effective as they can enhance the rate of oxidative addition.[3][4] b. Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, consider more active catalyst systems such as Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand.[3][5] | |
| 3. Inappropriate Base Selection: The strength, solubility, and physical form of the base are critical.[1] The base is crucial for activating the boronic acid for transmetalation.[6] | a. Base Screening: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] For base-sensitive functional groups, milder options like KF or K₃PO₄ are often preferred.[2][3] b. Base Preparation: Ensure the base is finely powdered and dry to maximize its surface area and ensure reproducibility.[1] | |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3] | a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 10-15 minutes) and maintain a positive pressure of inert gas throughout the reaction.[3][7] |
| 2. Catalyst Decomposition: The palladium catalyst may decompose, leading to side reactions. | a. Use of Precatalysts: Employ stable palladium precatalysts that are designed for clean and efficient generation of the active catalyst.[8] b. Monitor Reaction Time: Avoid unnecessarily long reaction times which can lead to catalyst degradation. Monitor the reaction progress by TLC or GC.[6] | |
| 3. Protodeboronation: The boronic acid can be hydrolyzed back to the parent arene, especially under harsh conditions. | a. Milder Conditions: If protodeboronation is suspected, try using milder bases or lower reaction temperatures.[9] b. Use of Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[8] | |
| Incomplete Double Coupling (Mono-substituted Product Remains) | 1. Stoichiometry: An insufficient amount of the boronic acid or base will prevent the second coupling from occurring. | a. Adjust Stoichiometry: For the double coupling, ensure at least 2.2-2.5 equivalents of the boronic acid and a sufficient amount of base (e.g., 4.0 equivalents of K₃PO₄) are used.[4][5] |
| 2. Reaction Time/Temperature: The conditions may not be sufficient to drive the reaction to completion. | a. Increase Reaction Time/Temperature: If the mono-substituted product is observed, increasing the reaction time or temperature may facilitate the second coupling.[10] | |
| 3. Catalyst Deactivation: The catalyst may lose activity before the second coupling can occur. | a. Higher Catalyst Loading: A slightly higher catalyst loading (e.g., 3-5 mol%) might be necessary for the double coupling.[5] b. Ligand Choice: Bulky monodentate ligands are often superior for achieving di-substitution.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?
A1: The main challenges with this compound are often related to its poor solubility in common organic solvents due to its large, rigid polycyclic aromatic structure.[1] Additionally, as an electron-rich aryl bromide, the oxidative addition step of the catalytic cycle can be slow, requiring carefully selected catalysts and ligands to achieve good yields.[3] Achieving selective mono- or di-substitution can also be a challenge and is highly dependent on the reaction conditions.[3]
Q2: How do I select the best palladium catalyst and ligand for coupling with this compound?
A2: The choice of catalyst and ligand is crucial. For electron-rich and potentially sterically hindered substrates like this compound, catalyst systems with bulky, electron-donating phosphine ligands are generally recommended.[4] These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. While Pd(PPh₃)₄ is a common starting point, more advanced systems like Pd(dppf)Cl₂ or a combination of a palladium precursor such as Pd₂(dba)₃ with a ligand like SPhos or XPhos may yield better results.[3][5]
Q3: Which base is most suitable for the Suzuki coupling of this compound?
A3: The base plays a critical role by activating the boronic acid.[6] A variety of inorganic bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6] The choice can significantly impact the reaction's success. For substrates that might be sensitive to stronger bases, K₃PO₄ is often a good choice.[3] It is also important that the base is finely powdered to ensure a large surface area for reaction.[1]
Q4: What is a good starting solvent system for this reaction?
A4: Due to the likely poor solubility of this compound, a good starting point is a biphasic solvent system such as a 4:1 or 5:1 mixture of an organic solvent and water (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, or DMF/H₂O).[1][3][5] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the aryl halide and catalyst. Vigorous stirring is essential to maximize the interfacial area between the two phases.[1]
Q5: How can I favor the formation of the di-substituted product over the mono-substituted one?
A5: To favor di-substitution, you should use a stoichiometric excess of the boronic acid (at least 2.2 equivalents) and the base (at least 4.0 equivalents).[4][5] Higher reaction temperatures and longer reaction times may also be necessary to drive the reaction to completion. The use of bulky monodentate ligands such as SPhos or XPhos has been shown to be effective for di-substitution of similar dibromoarenes.[4]
Experimental Protocols
Protocol 1: General Procedure for Double Suzuki Coupling of this compound
This protocol is a generalized procedure for achieving di-substitution.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium phosphate (K₃PO₄, 4.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq.) and the phosphine ligand (e.g., SPhos, 0.1 eq.).
-
Solvent Addition: Add degassed toluene and water (in a 4:1 ratio) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Reaction Conditions in Parallel
This method allows for the efficient testing of multiple catalysts, ligands, or bases.
-
Stock Solution Preparation: Prepare a stock solution of this compound and the arylboronic acid in a suitable solvent (e.g., 1,4-dioxane).
-
Aliquotting: In an array of reaction vials, add the different bases to be tested.
-
Catalyst/Ligand Addition: Add the different palladium catalysts or catalyst/ligand combinations to their respective vials.
-
Initiation: Add an equal aliquot of the stock solution to each vial, followed by any aqueous co-solvent. Seal the vials and place them in a heating block with vigorous stirring.
-
Analysis: After the designated reaction time, the reactions can be analyzed by LC-MS or other suitable techniques to determine the optimal conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Reactivity of 3,6-Dibromophenanthrene in Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during coupling reactions with 3,6-dibromophenanthrene.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
-
Answer: Low reactivity in Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate properties.[1][2]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich and sterically accessible C-Br bonds on the phenanthrene core, a highly active catalyst system is often necessary to facilitate the rate-determining oxidative addition step.[1][3]
-
Recommendation: Switch to a more robust catalyst system. While Pd(PPh₃)₄ is a common starting point, consider using pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] N-heterocyclic carbene (NHC) ligands are also a strong alternative due to their high stability and activity.[1]
-
-
Base Selection and Solubility: The base is crucial for activating the boronic acid.[1] Poor solubility or insufficient strength of the base can stall the reaction.
-
Recommendation: If you are using a carbonate base (e.g., K₂CO₃, Na₂CO₃), consider switching to a stronger and often more soluble base like potassium phosphate (K₃PO₄).[1] Ensuring the base is finely powdered can also improve its effectiveness.
-
-
Solvent and Temperature: The poor solubility of polycyclic aromatic hydrocarbons like this compound can be a significant hurdle.[4][5] Additionally, the reaction may require higher temperatures to proceed efficiently.
-
Recommendation: Use solvents known to dissolve polycyclic aromatic hydrocarbons, such as toluene, 1,4-dioxane, or DMF, often in a mixture with water to dissolve the inorganic base.[1][5] If solubility remains an issue, consider screening other solvents like chlorobenzene.[5] Cautiously increasing the reaction temperature in increments (e.g., from 80°C to 110°C) can also improve reaction rates.[1]
-
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen, which can lead to catalyst deactivation.[2]
-
Recommendation: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period.[2]
-
-
Issue 2: Incomplete Reaction or Mono-substitution in Sonogashira Coupling
-
Question: I am attempting a double Sonogashira coupling on this compound, but I am observing significant amounts of the mono-substituted product and unreacted starting material. How can I drive the reaction to completion?
-
Answer: Achieving complete disubstitution in Sonogashira coupling can be challenging. The primary issues are often related to catalyst deactivation, steric hindrance, and suboptimal reaction conditions.[6]
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard, but the choice of ligand on the palladium is crucial for overcoming the challenges of this substrate.
-
Recommendation: Employ bulky, electron-rich phosphine ligands to enhance the rate of oxidative addition, which is often the rate-determining step.[7][8] Ligands like XPhos or the use of N-Heterocyclic Carbene (NHC) palladium complexes can be effective.[7][9] In some cases, a copper-free Sonogashira protocol can be beneficial to avoid side reactions like Glaser coupling.[6][10]
-
-
Reaction Temperature: The oxidative addition to aryl bromides in Sonogashira reactions can be slow and may require elevated temperatures.[11]
-
Recommendation: Increase the reaction temperature, potentially up to 100°C in a sealed tube if using a volatile alkyne.[11]
-
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome.
-
Recommendation: A common solvent system is a mixture of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) with a co-solvent such as THF or DMF.[11] Using the amine as the solvent can sometimes be effective. Ensure solvents are anhydrous and degassed.
-
-
Issue 3: Low Yields in Buchwald-Hartwig Amination
-
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is resulting in low yields. What are the key parameters to optimize?
-
Answer: Successful Buchwald-Hartwig amination relies heavily on the interplay between the palladium catalyst, ligand, and base.[12][13]
-
Ligand Choice: This is often the most critical parameter. For aryl bromides, bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[12][13]
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[12]
-
Recommendation: Toluene and dioxane are commonly used and effective solvents for this transformation.[12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary challenges when working with this compound in coupling reactions?
-
A1: The main challenges often stem from its poor solubility in common organic solvents and the potential for lower reactivity of the C-Br bonds compared to simpler aryl bromides.[5] As a polycyclic aromatic hydrocarbon, achieving complete dissolution of the starting material can be difficult, leading to heterogeneous reaction mixtures and poor yields. While the C-Br bonds at the 3 and 6 positions are electronically distinct and relatively unhindered, the overall electronic nature of the phenanthrene core can influence the ease of oxidative addition to the palladium catalyst.[16]
-
-
Q2: How can I improve the solubility of this compound in my reaction mixture?
-
A2: To improve solubility, consider using higher boiling point aromatic solvents such as toluene, xylene, or even chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene, which are known to dissolve polycyclic aromatic hydrocarbons.[5] Running the reaction at a higher temperature will also generally increase solubility. In some cases, functionalizing the coupling partner with solubilizing groups (e.g., long alkyl chains) can help to bring the phenanthrene derivative into solution as the reaction progresses.[5]
-
-
Q3: How can I control for mono- versus di-substitution on this compound?
-
A3: Achieving selective mono-substitution can be accomplished by carefully controlling the stoichiometry of the coupling partner. Using a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile is a common strategy. Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution by slowing down the second coupling event. For di-substitution, an excess of the coupling partner (e.g., 2.2-2.5 equivalents) and more forcing conditions (higher temperature, more active catalyst) are typically employed.[17]
-
-
Q4: What are common side reactions to be aware of?
-
A4: Common side reactions include:
-
Homocoupling: Dimerization of the nucleophilic coupling partner, such as the boronic acid in Suzuki coupling (Glaser coupling of alkynes in Sonogashira reactions). This is often promoted by the presence of oxygen.[6][17]
-
Hydrodehalogenation: Replacement of one or both bromine atoms with a hydrogen atom. This can occur under certain reaction conditions and leads to the loss of starting material.[6][18]
-
Protodeborylation: In Suzuki coupling, the boronic acid can be cleaved to the corresponding arene before it has a chance to transmetalate to the palladium catalyst.[5]
-
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ |
| Ligand | - | SPhos | - |
| Catalyst Loading | 3-5 mol% | 1-2 mol% (Pd) | 3-5 mol% |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DMF/H₂O (5:1) |
| Temperature | 100-110 °C | 80-100 °C | 100-120 °C |
| Reaction Time | 12-24 h | 4-12 h | 12-24 h |
| Notes | Good starting point. | Often higher yields. | For poor solubility. |
| Data compiled and adapted from literature for similar substrates.[1] |
Table 2: Troubleshooting Guide for Low Yields in Coupling Reactions
| Symptom | Possible Cause | Recommended Action |
| No reaction | Catalyst inactivity | Use fresh catalyst; ensure anaerobic conditions; switch to a more active pre-catalyst/ligand system.[2] |
| Incomplete conversion | Insufficient temperature/time | Increase reaction temperature; prolong reaction time.[1] |
| Poor substrate solubility | Switch to a higher boiling point solvent (e.g., Toluene, DMF).[1][5] | |
| Ineffective base | Switch to a stronger or more soluble base (e.g., K₃PO₄).[1] | |
| Formation of side products | Homocoupling of nucleophile | Thoroughly degas all reagents and solvents.[6] |
| Catalyst decomposition | Use a more stable ligand; avoid excessively high temperatures.[17] | |
| Hydrodehalogenation | Optimize base and solvent; consider lower temperatures.[6] |
Experimental Protocols
Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[17][19]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Double Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and copper(I) iodide (CuI, 10 mol %).
-
Add a degassed solvent mixture of anhydrous THF and triethylamine (e.g., 1:1 ratio, 10 mL total).
-
Add the terminal alkyne (2.5 mmol) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Double Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), and the phosphine ligand (e.g., XPhos, 4 mol %).[12]
-
Add the base (e.g., NaOtBu, 2.5 mmol).[12]
-
Add anhydrous, deoxygenated toluene (10 mL), followed by the amine (2.5 mmol).[12]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Simplified signaling pathway for the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Preventing homocoupling in reactions with 3,6-Dibromophenanthrene.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing homocoupling and other side reactions when working with 3,6-Dibromophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other, or two molecules of this compound couple together. This is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and can lead to purification challenges due to the formation of symmetrical byproducts (e.g., biphenyls from boronic acids, diynes from alkynes, or a dimer of dibromophenanthrene).
Q2: What are the primary causes of homocoupling?
A2: The main culprits for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the undesired homocoupling.[3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.[4]
Q3: How can I minimize homocoupling when performing a Suzuki-Miyaura coupling with this compound?
A3: To suppress homocoupling in Suzuki reactions, you should:
-
Maintain an inert atmosphere: Rigorously degas all solvents and reagents and conduct the reaction under a nitrogen or argon atmosphere.[5][6]
-
Use a suitable palladium source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that efficiently generates Pd(0) in situ.[7]
-
Select the right ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway and sterically hinder the formation of homocoupled products.[7]
-
Choose the appropriate base and solvent: The choice of base and solvent is critical and often substrate-dependent. For a related compound, 3,6-dibromocarbazole, strong, non-nucleophilic bases like sodium tert-butoxide are effective in anhydrous, deoxygenated solvents like toluene or dioxane.[8]
Q4: What are the key considerations for preventing homocoupling in Sonogashira couplings with this compound?
A4: For Sonogashira reactions, the primary homocoupling pathway is the Glaser coupling of the terminal alkyne. To prevent this:
-
Strictly exclude oxygen: Oxygen is a key promoter of Glaser coupling.[9] Ensure all components of your reaction are thoroughly deoxygenated.
-
Consider copper-free conditions: The copper(I) co-catalyst is often implicated in alkyne homocoupling.[9][10] Copper-free protocols, while potentially requiring more active palladium catalysts or higher temperatures, can effectively eliminate this side reaction.[9]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q5: Can I achieve selective mono-substitution of this compound?
A5: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two bromine atoms. To favor mono-arylation, you can try:
-
Using a stoichiometric amount (or a slight excess) of the coupling partner.
-
Lowering the reaction temperature.
-
Using a less active catalyst system. For di-substitution, an excess of the coupling partner and more forcing conditions are generally required.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct in a Suzuki Coupling
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the reaction mixture | Rigorously degas all solvents and reagents (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles). Ensure a positive pressure of inert gas is maintained throughout the reaction.[6][9] |
| Inefficient reduction of Pd(II) precatalyst | Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[11][12] |
| Suboptimal ligand choice | Screen bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to promote reductive elimination and suppress homocoupling.[7] |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and ensure the use of anhydrous, deoxygenated solvents (e.g., toluene, dioxane, THF).[8] |
Issue 2: Predominant Alkyne Homocoupling (Glaser Coupling) in a Sonogashira Reaction
| Potential Cause | Troubleshooting Strategy |
| Presence of oxygen | Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strict inert atmosphere.[9] |
| Copper(I) co-catalyst | Switch to a copper-free Sonogashira protocol. This may require screening of different palladium catalysts, ligands, and bases to find optimal conditions.[9][10] |
| High concentration of terminal alkyne | Add the terminal alkyne to the reaction mixture slowly via a syringe pump to maintain a low instantaneous concentration. |
| High reaction temperature | If possible, run the reaction at a lower temperature, as elevated temperatures can sometimes favor the homocoupling pathway.[9] |
Issue 3: Low Yield or No Desired Product in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| Inactive catalyst | Use a fresh, high-quality palladium precatalyst and ligand. Ensure strict inert atmosphere conditions to prevent catalyst deactivation.[8] |
| Incorrect base | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required. The choice of base can be critical and may need to be optimized.[8] |
| Poor solubility of this compound | Consider using higher boiling point solvents like toluene or dioxane and ensure vigorous stirring. The reaction generally requires heating (80-110 °C) to proceed at a reasonable rate.[8] |
| Ligand choice | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are generally preferred to promote both oxidative addition and reductive elimination.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq for mono-substitution, 2.2-2.5 eq for di-substitution), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inerting the System: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Inerting the System: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the terminal alkyne (1.1-1.2 eq for mono-substitution, 2.2-2.5 eq for di-substitution) and a degassed amine base (e.g., triethylamine or diisopropylethylamine) in an anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C), monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 2.2-3.0 eq) to the flask.
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene), followed by the amine (2.2-2.5 eq for di-substitution).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Caption: Competing pathways: desired cross-coupling versus undesired homocoupling.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3,6-Dibromophenanthrene
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 3,6-Dibromophenanthrene. It provides troubleshooting guidance for common experimental issues and answers frequently asked questions regarding catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound is a versatile substrate for cross-coupling reactions, yielding disubstituted products in excellent yields under appropriate conditions.[1] However, challenges can arise. As with many di-halogenated aromatic compounds, achieving selective mono-substitution versus di-substitution requires careful control of stoichiometry and reaction conditions.[2] Additionally, like other palladium-catalyzed reactions, issues such as catalyst deactivation, low yields, and the formation of side products like homocoupled or dehalogenated species can occur if conditions are not optimized.[2][3]
Q2: How do I select the optimal palladium catalyst and ligand for a Suzuki-Miyaura coupling with this compound?
A2: The choice of catalyst and ligand is critical. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
-
For initial screening: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos is a good starting point.[2] Pre-formed catalysts like Buchwald's G3 or G4 precatalysts can also offer high stability and efficiency.[3]
-
Commonly used catalysts: Pd(PPh₃)₄ is a reliable choice for many applications, while systems like Pd(dppf)Cl₂ are also effective.[2]
Q3: Which base is most suitable for the Suzuki-Miyaura coupling of this substrate?
A3: The base activates the boronic acid, facilitating the crucial transmetalation step.[2] The choice can significantly impact yield and side product formation.
-
Common choices: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][5]
-
Considerations: For substrates sensitive to strong bases, milder options like K₂CO₃ or K₃PO₄ are often preferred.[2] The solubility of the base is also a key factor; K₃PO₄, for instance, is often used in a mixture of an organic solvent and water.[2]
Q4: What are the key considerations for a Sonogashira coupling with this compound?
A4: The Sonogashira reaction couples terminal alkynes with aryl halides and typically employs a dual catalyst system.[6]
-
Catalyst System: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) is used in conjunction with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[6][7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required.[3]
-
Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere (Argon or Nitrogen) and use degassed solvents.[8]
Q5: When should I consider a Buchwald-Hartwig amination, and what are the typical conditions?
A5: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds between aryl halides and amines.[4][9] It is particularly useful when traditional methods like SₙAr are not feasible.[10]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP, DPPF).[4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used.[4][11]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are crucial to prevent catalyst deactivation.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species is not being generated or has been deactivated by oxygen.[3] | • Ensure all solvents and reagents are rigorously degassed using freeze-pump-thaw cycles or by bubbling with an inert gas (Ar or N₂).[3][8] • Use a more robust pre-catalyst (e.g., Buchwald G3/G4) or a direct Pd(0) source like Pd₂(dba)₃.[3] • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).[3] |
| Suboptimal Temperature: The reaction temperature is too low for efficient oxidative addition.[2] | • Cautiously increase the reaction temperature in 10-20°C increments and monitor progress by TLC or LC-MS.[2] | |
| Inefficient Ligand: The chosen ligand may not be suitable for the specific transformation. | • For electron-rich aryl bromides, screen bulky, electron-donating phosphine ligands like XPhos, SPhos, or other Buchwald-type biarylphosphines.[3][4] | |
| Incorrect Base: The base may be too weak, too strong, or impure, hindering the catalytic cycle or promoting side reactions.[11][12] | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu for Buchwald-Hartwig).[2][4] Ensure the base is finely powdered and dry. | |
| Significant Side Product Formation | Homocoupling of Coupling Partner: (e.g., boronic acid in Suzuki, alkyne in Sonogashira) is occurring. | • Cause: Often promoted by the presence of oxygen.[2][8] • Solution: Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of inert gas.[2] For Sonogashira, reducing the copper catalyst loading can also help.[8] |
| Dehalogenation of Starting Material: The bromine atom is replaced by a hydrogen atom. | • Cause: Can be caused by certain bases or solvents acting as a hydride source, especially at elevated temperatures.[2] • Solution: Switch to a non-protic solvent and a carbonate or phosphate base. Run the reaction at the lowest effective temperature.[2] | |
| Protodeboronation (Suzuki): The boronic acid decomposes before it can couple. | • Cause: Common with electron-deficient boronic acids and can be accelerated by water and high temperatures.[13] • Solution: Use a high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[2] Use milder bases like K₃PO₄ or KF.[13] | |
| Incomplete Conversion / Stalled Reaction | Catalyst Deactivation: The catalyst loses activity over the course of the reaction.[14] | • Cause: Can be due to oxygen, impurities in reagents/solvents, or thermal degradation.[14][15] • Solution: Re-evaluate degassing procedures. Purify solvents and reagents. Consider a more stable ligand or catalyst system. |
| Poor Solubility: Reagents are not fully dissolved, leading to a slow or incomplete reaction. | • Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).[2] Ensure vigorous stirring. |
Comparative Data: Typical Reaction Conditions
The tables below summarize typical starting conditions for various cross-coupling reactions involving this compound or analogous aryl dibromides. Optimization will be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Example | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable pre-catalysts requiring a ligand. Pd(PPh₃)₄ can be used directly.[2] |
| Ligand | SPhos, XPhos, PPh₃, dppf | Bulky, electron-rich phosphines are often best for aryl bromides.[2][3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice can influence reaction rate and side reactions. K₃PO₄ is a common and effective choice.[2] |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | A co-solvent system with water is often used to dissolve the inorganic base.[2] |
| Temperature | 80-120 °C | Requires heating to drive the reaction to completion.[2] |
Table 2: Sonogashira Coupling Conditions
| Component | Example | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The catalyst facilitates the coupling of the alkyne and aryl halide.[6] |
| Copper Co-catalyst | CuI | Activates the terminal alkyne. Typically used in catalytic amounts.[6] |
| Base | Et₃N, DIPEA | A mild organic amine base is typically sufficient.[3] |
| Solvent | THF, DMF, Toluene | Anhydrous, deoxygenated solvents are essential to prevent side reactions.[7] |
| Temperature | Room Temperature - 80 °C | Can often be run under mild conditions.[6] |
Table 3: Buchwald-Hartwig Amination Conditions
| Component | Example | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective pre-catalysts.[4] |
| Ligand | XPhos, SPhos, BINAP, XantPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred.[4] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are typically required.[4][11] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, deoxygenated solvents are critical for preventing catalyst deactivation.[4] |
| Temperature | 80-110 °C | The reaction generally requires heating to achieve a reasonable rate.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-substitution
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), and finely powdered K₃PO₄ (4.0 eq.).[2]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 eq.) and the phosphine ligand (e.g., SPhos, 0.03 eq.).[2]
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Protocol 2: General Procedure for Sonogashira Di-substitution
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) iodide co-catalyst (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., THF or toluene) and the amine base (e.g., Et₃N). Add the terminal alkyne (2.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Di-amination
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 2.5 eq.).[4]
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene), followed by the desired amine (2.2 eq.).[4]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Sonogashira catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Navigating Solubility Challenges of 3,6-Dibromophenanthrene: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 3,6-Dibromophenanthrene, managing its limited solubility in reaction media is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in many common solvents?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). The large, planar, and nonpolar nature of the phenanthrene core leads to strong intermolecular π-π stacking interactions. These forces require a significant amount of energy to overcome, resulting in low solubility in many solvents, particularly polar ones.
Q2: Which solvents are generally recommended for dissolving this compound?
A2: Based on the principle of "like dissolves like," non-polar and polar apathetic solvents are typically the most effective for dissolving this compound.[1] These include aromatic hydrocarbons and chlorinated solvents. For reactions requiring more polar conditions, high-boiling point aprotic solvents are often employed, although solubility may still be limited.
Q3: How can I improve the solubility of this compound in a reaction mixture?
A3: Several strategies can be employed to enhance the solubility of this compound in a reaction:
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of the compound.
-
Co-solvent Systems: Using a mixture of solvents can modulate the polarity of the reaction medium to better solvate the starting material.
-
High-Boiling Point Solvents: Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-dioxane, and toluene are often used in cross-coupling reactions involving poorly soluble aryl halides.
-
Homogenization Techniques: Vigorous stirring or sonication can help to keep the compound suspended and increase the rate of dissolution.
Q4: Are there any alternatives to traditional solution-phase reactions for insoluble compounds like this compound?
A4: Yes, for extremely insoluble substrates, solid-state cross-coupling reactions using techniques like high-temperature ball milling have proven effective. This solvent-free approach can overcome the limitations of poor solubility.
Troubleshooting Guide for Common Reactions
Suzuki-Miyaura Coupling
Issue: My this compound starting material is not dissolving in the reaction solvent, leading to incomplete conversion.
-
Possible Cause: The chosen solvent system is not optimal for this specific substrate.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature to the reflux temperature of the solvent.
-
Solvent Screening: If increasing the temperature is insufficient, perform a small-scale solvent screen. Common solvent systems for Suzuki coupling of poorly soluble substrates include toluene/water, 1,4-dioxane/water, and DMF/water.
-
Co-solvent Ratio: Adjust the ratio of the organic solvent to water. While water is necessary to dissolve many inorganic bases, an excessive amount can decrease the solubility of the nonpolar this compound.
-
Issue: The reaction is sluggish, and I observe a significant amount of starting material even after prolonged reaction times.
-
Possible Cause: Poor mass transfer between the organic and aqueous phases in a biphasic system.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create an emulsion and maximize the interfacial area between the two phases.
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the movement of the boronate salt from the aqueous phase to the organic phase.
-
Sonogashira Coupling
Issue: this compound precipitates from the reaction mixture upon addition of other reagents.
-
Possible Cause: The polarity of the reaction medium changes upon the addition of reagents, causing the starting material to crash out of solution.
-
Solution:
-
Solvent Choice: Amine bases like triethylamine or diisopropylamine are often used in Sonogashira couplings and can also act as a solvent or co-solvent. Using a solvent system with a higher proportion of the amine base may improve solubility.
-
Order of Addition: Try dissolving the this compound in the solvent first at an elevated temperature before adding the other reagents.
-
Issue: The reaction yields are low, and I suspect solubility is the limiting factor.
-
Possible Cause: Insufficient concentration of the dissolved this compound in the reaction medium.
-
Solution:
-
High-Boiling Point Solvents: Employing solvents like DMF or toluene, often in combination with an amine base, can allow for higher reaction temperatures, which in turn increases the solubility of the starting material.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the solubility of the catalytic species and the overall reaction efficiency. Screening different ligands may be beneficial.
-
Data Presentation
| Solvent | Type | Expected Qualitative Solubility of this compound |
| Toluene | Aromatic | Good |
| Tetrahydrofuran (THF) | Ether | Moderate |
| Dichloromethane (DCM) | Chlorinated | Moderate |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate (improves with heating) |
| 1,4-Dioxane | Ether | Moderate (improves with heating) |
| Acetone | Ketone | Low to Moderate |
| Ethanol | Polar Protic | Poor |
| Methanol | Polar Protic | Poor |
| Water | Polar Protic | Insoluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, THF, DCM, DMF, 1,4-Dioxane, Ethanol, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate
Procedure:
-
Add approximately 10 mg of this compound to each vial.
-
Add 1 mL of a solvent to a vial.
-
Vortex the mixture for 1 minute at room temperature.
-
Observe and record if the solid has dissolved completely, partially, or not at all.
-
If the solid is not fully dissolved, gently heat the vial and observe any changes in solubility. Record the observations.
-
Repeat steps 2-5 for each solvent.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To provide a starting point for the Suzuki-Miyaura coupling of this compound, with considerations for its poor solubility.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), and the base (4.0-6.0 eq.).
-
Add the palladium catalyst (0.05-0.10 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for addressing the solubility of this compound in a reaction.
Caption: A logical diagram illustrating troubleshooting strategies for solubility issues.
References
Scale-up challenges in the production of 3,6-Dibromophenanthrene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 3,6-Dibromophenanthrene. The information is tailored for researchers, chemists, and professionals in the field of drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the scale-up implications?
A1: Synthesizing this compound with high purity and yield is challenging due to the regioselectivity of phenanthrene. The C9 and C10 positions are the most electronically rich and kinetically favored for electrophilic attack.[1][2]
-
Direct Bromination: Direct bromination of phenanthrene often leads to a mixture of products, with 9-bromophenanthrene and 9,10-dibromophenanthrene (via an addition-elimination or addition pathway) being significant components.[2][3] Achieving selective 3,6-disubstitution via this route is difficult and requires stringent control over reaction conditions.
-
Multi-step Synthesis: A more reliable but longer route involves introducing directing groups. For instance, a synthetic pathway might involve the nitration of phenanthrene to 3,6-dinitrophenanthrene, followed by reduction to 3,6-diaminophenanthrene, and finally a Sandmeyer-type reaction to introduce the bromine atoms.[4] This route offers better control over isomer formation but adds operational complexity and cost during scale-up.
Q2: What are the most significant challenges when scaling up the bromination of phenanthrene?
A2: Scaling up any bromination reaction introduces several key challenges:[5]
-
Heat Management: Bromination is highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[5]
-
Mixing and Mass Transfer: Inefficient mixing can create localized "hot spots" or areas of high bromine concentration, leading to over-bromination and the formation of unwanted side products.
-
Materials Handling: Handling large quantities of highly corrosive and toxic liquid bromine requires specialized equipment, stringent safety protocols, and trained personnel.[5]
-
Byproduct Control: The formation of hydrogen bromide (HBr) gas is a significant issue at scale, requiring robust off-gas scrubbing systems.
Q3: How can the formation of isomers (e.g., 9-bromo-phenanthrene) and over-brominated byproducts be controlled?
A3: Controlling selectivity is crucial for achieving high purity.
-
Temperature Control: Maintain a consistent and low reaction temperature to minimize side reactions and improve selectivity. Excursions can favor the formation of thermodynamically stable but undesired isomers.
-
Controlled Reagent Addition: Add bromine slowly and sub-surface to prevent localized high concentrations, which can lead to over-bromination.
-
Solvent and Catalyst Choice: The choice of solvent and catalyst (e.g., FeBr₃, AlCl₃) is critical.[6] Non-polar solvents may be used, but their ability to dissipate heat must be considered. The catalyst influences the electrophilicity of the bromine and can affect isomer distribution.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and stop it once the desired conversion is reached, preventing the formation of tri- and tetra-brominated impurities.
Q4: What are the most effective methods for purifying crude this compound at an industrial scale?
A4: Purification strategies depend on the impurity profile.
-
Recrystallization: This is the most common method for solid products. The challenge lies in finding a solvent system that provides good solubility for the product at high temperatures but poor solubility at low temperatures, while leaving impurities behind. Multiple recrystallizations may be necessary.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product is poorly soluble can effectively remove more soluble impurities.
-
Column Chromatography: While effective at the lab scale, column chromatography is often expensive and complex to implement at a large production scale. It is typically reserved for high-value products or when other methods fail to achieve the required purity.
Troubleshooting Guide
Problem: Low Reaction Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction stalls before completion. | 1. Poor Temperature Control: The reaction is too cold, slowing the rate significantly. 2. Inefficient Mixing: Reagents are not interacting effectively in a large volume.[5] 3. Catalyst Deactivation: The Lewis acid catalyst (e.g., FeBr₃) has been deactivated by moisture. | 1. Ensure the reactor's heating/cooling system is functioning correctly and calibrated. 2. Verify the agitator speed and design are adequate for the vessel size. Consider installing baffles to improve mixing. 3. Use anhydrous reagents and solvents. Dry all glassware and the reactor thoroughly before use. |
| Significant amount of starting material recovered. | 1. Insufficient Bromine: The stoichiometric amount of bromine was too low. 2. Short Reaction Time: The reaction was quenched prematurely. | 1. Re-evaluate the stoichiometry. Consider a slight excess of bromine, but monitor closely for over-bromination. 2. Use in-process controls (e.g., HPLC) to track the disappearance of the starting material and determine the optimal reaction endpoint. |
Problem: Product Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| High levels of 9-bromo or 9,10-dibromo isomers. | 1. Kinetic Control: The reaction favors substitution at the more reactive 9/10 positions.[1][2] 2. High Reaction Temperature: Elevated temperatures can reduce selectivity. | 1. Investigate different catalyst systems or a multi-step synthetic route for better regiocontrol.[4] 2. Maintain strict temperature control at the lower end of the effective range. |
| Presence of tri- or tetra-brominated impurities. | 1. Excess Bromine: Too much brominating agent was used. 2. Poor Mixing: Localized high concentrations of bromine lead to over-bromination.[5] | 1. Use a precise charge of bromine. 2. Ensure efficient agitation and introduce the bromine below the surface of the reaction mixture over an extended period. |
| Product is off-color or contains oily residue. | 1. Thermal Degradation: "Hot spots" in the reactor caused product or solvent degradation. 2. Formation of Addition Products: Unstable brominated addition products may have formed, which can degrade over time.[3] | 1. Improve mixing and heat transfer within the reactor. 2. Optimize reaction conditions (temperature, catalyst) to favor substitution over addition. Purify via recrystallization or a charcoal treatment. |
Experimental Protocols
Protocol 1: Illustrative Electrophilic Bromination of Phenanthrene
Disclaimer: This protocol is a generalized illustration for educational purposes. Direct bromination to achieve high yields of this compound is challenging. This process requires significant optimization.
-
Reactor Preparation: In a dry, inerted glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a subsurface addition line, charge phenanthrene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq).
-
Temperature Control: Cool the mixture to 0-5 °C using an external cooling bath.
-
Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent via the subsurface line over 4-6 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 12-24 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction reaches the desired endpoint, cool it back to 0-5 °C and slowly quench by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Work-up: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture) in which the crude product has high solubility at reflux but low solubility at room temperature or below.
-
Dissolution: Transfer the crude product to a clean reactor and add the minimum amount of the selected solvent required to dissolve the solid at reflux temperature.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the mixture held at reflux for 15-30 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool down slowly and undisturbed to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold, fresh solvent, and dry them under vacuum.
Data Presentation
Table 1: Effect of Key Parameters on Phenanthrene Bromination
| Parameter | Condition | Expected Impact on 3,6-Isomer Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (0-10 °C) | Moderate | Higher | Reduces rate of side reactions and over-bromination. |
| High ( > 25 °C) | Lower | Lower | Increases reaction rate but decreases selectivity, favoring 9/10-isomers. | |
| Bromine (eq) | 2.0 - 2.2 | Optimal | Moderate | Stoichiometrically required for disubstitution. |
| > 2.5 | Lower | Lower | Significantly increases the formation of over-brominated byproducts. | |
| Addition Rate | Slow (4-6 h) | Higher | Higher | Maintains low bromine concentration, minimizing hot spots and side reactions. |
| Fast ( < 1 h) | Lower | Lower | Creates localized high concentrations, leading to poor selectivity. |
Visualizations
Caption: High-level workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Competing reaction pathways in the bromination of phenanthrene.
References
Technical Support Center: Degradation of 3,6-Dibromophenanthrene-Based Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dibromophenanthrene and its derivatives. The information provided is based on established principles of polycyclic aromatic hydrocarbon (PAH) degradation and analysis of halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific studies on this compound are limited, the degradation is expected to follow pathways similar to the parent compound, phenanthrene, with modifications due to the presence of bromine substituents. The primary degradation routes are microbial, photochemical, and oxidative.
-
Microbial Degradation: This is a major route for the breakdown of PAHs in the environment.[1][2] Bacteria and fungi can initiate degradation through dioxygenase enzymes, leading to the formation of dihydrodiols. Subsequent enzymatic reactions can lead to ring cleavage and eventual mineralization to CO2 and water.[3] The bromine atoms may slow down this process compared to unsubstituted phenanthrene.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of PAHs.[4][5] This process can involve direct photolysis or indirect photo-oxidation sensitized by other substances in the medium.[4]
-
Oxidative Degradation: Chemical oxidation, for instance, through advanced oxidation processes (AOPs), can effectively degrade this compound. This often involves the generation of highly reactive species like hydroxyl radicals.
Q2: How do the bromine substituents affect the degradation of the phenanthrene core?
A2: The two bromine atoms on the phenanthrene ring are expected to have several effects on its degradation:
-
Increased Recalcitrance: Halogenated organic compounds are generally more resistant to microbial degradation than their non-halogenated counterparts.[6][7] The bromine atoms can make the aromatic rings less susceptible to initial enzymatic attack.
-
Potential for Dehalogenation: For complete mineralization, the bromine atoms must be removed. This can occur through various enzymatic reactions, such as reductive or oxidative dehalogenation, which is often a critical and rate-limiting step in the degradation of halogenated aromatics.[8]
-
Formation of Brominated Metabolites: Incomplete degradation can lead to the accumulation of various brominated intermediate products. Identifying these metabolites is crucial for understanding the complete degradation pathway and assessing any potential toxicity.
Q3: What are the expected major initial metabolites in the microbial degradation of this compound?
A3: Based on the known microbial degradation of phenanthrene, the initial attack by dioxygenase enzymes would likely occur at the C-1,2, C-3,4, or C-9,10 positions. This would lead to the formation of corresponding cis-dihydrodiols. Due to the bromine at positions 3 and 6, the initial enzymatic attack might be sterically hindered at the C-3,4 position, potentially favoring attack at the other positions. The initial metabolites would therefore likely be brominated dihydrodiols, which are then further metabolized.
Q4: What analytical techniques are most suitable for studying the degradation of this compound and its metabolites?
A4: A combination of chromatographic and spectrometric techniques is essential for this work.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a primary tool for separating and quantifying the parent compound and its degradation products.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile degradation products. Negative Chemical Ionization (NCI)-MS can be particularly sensitive for detecting brominated compounds.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially with high-resolution mass spectrometry (HRMS), is invaluable for identifying and structurally elucidating non-volatile and polar metabolites.[9][10] The characteristic isotopic pattern of bromine (79Br and 81Br in a roughly 1:1 ratio) is a powerful tool for identifying bromine-containing metabolites in mass spectra.[11][12]
Troubleshooting Guides
Guide 1: Microbial Degradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| No or very slow degradation observed. | The microbial culture may lack the necessary enzymes for degrading brominated PAHs. | - Use a microbial consortium from a contaminated site, as they are more likely to have adapted to degrade recalcitrant compounds.[13]- Consider bioaugmentation with a known PAH-degrading microbial strain.[3]- Ensure optimal growth conditions (pH, temperature, nutrients).[14] |
| Low bioavailability of this compound. | - Add a non-ionic surfactant to increase the solubility and bioavailability of the compound.[3]- Use a co-solvent system, ensuring the solvent is not toxic to the microorganisms at the concentration used. | |
| Toxicity of the compound or its metabolites to the microorganisms. | - Start with a lower initial concentration of this compound.- Monitor for the accumulation of potentially toxic intermediates. | |
| Inconsistent degradation rates between replicates. | Inhomogeneous distribution of the compound or inoculum. | - Ensure thorough mixing of the culture medium before and after inoculation.- Use a larger inoculum volume to minimize sampling variability. |
| Abiotic losses (e.g., volatilization, adsorption). | - Include sterile controls to account for any abiotic losses.- Use amber glass vials with Teflon-lined caps to minimize photodegradation and volatilization. |
Guide 2: Analytical Method - HPLC
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to suppress the ionization of acidic or basic analytes.[15]- Use a column with a different stationary phase chemistry. |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[16] | |
| Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the mobile phase whenever possible.[17] | |
| Fluctuating retention times. | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the HPLC pump for proper functioning and leaks.[18] |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature.[17] | |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase or from the injector. | - Use high-purity solvents and reagents.- Flush the injector and the column with a strong solvent.[16] |
| Carryover from previous injections. | - Implement a needle wash step between injections.[18] |
Guide 3: Metabolite Identification using Mass Spectrometry
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty in identifying bromine-containing ions. | The isotopic pattern is not clear due to low signal intensity or interferences. | - Use high-resolution mass spectrometry to resolve isotopic peaks and determine elemental compositions.[10]- Look for the characteristic M, M+2 isotopic pattern for compounds with one bromine atom, and M, M+2, M+4 for compounds with two bromine atoms.[11][19] |
| In-source fragmentation or adduct formation. | - Optimize the ionization source parameters to minimize in-source fragmentation.[20]- Be aware of common adducts (e.g., with sodium, potassium, or mobile phase components) and include them in your data analysis.[19] | |
| Complex mass spectra with many interfering peaks. | Contaminants from solvents, plasticware, or the biological matrix. | - Use high-purity solvents and glass containers to minimize contamination from plasticizers.[21]- Include blank samples (matrix without the analyte) to identify background ions. |
| Inability to elucidate the structure of a metabolite. | Insufficient fragmentation in MS/MS. | - Vary the collision energy to obtain a range of fragment ions.[19]- If possible, isolate the metabolite using preparative HPLC and perform NMR analysis for definitive structural elucidation. |
Quantitative Data Summary
The following table presents representative degradation rate data for various PAHs from the literature to provide a comparative context for this compound degradation studies. Note that the degradation rates for this compound are expected to be lower than those of unsubstituted phenanthrene due to the presence of bromine.
| Compound | Degradation System | Initial Concentration | Degradation Rate / Half-life | Reference |
| Naphthalene | Microbial Consortium PBR-21 | 400 mg/L | t1/2 = 1.8 h | [22] |
| Phenanthrene | Microbial Consortium PBR-21 | 400 mg/L | t1/2 = 7.2 h | [22] |
| Pyrene | Microbial Consortium PBR-21 | 400 mg/L | t1/2 = 10 h | [22] |
| Fluorene | Microbial Consortium Pdy-1 | 100 mg/L | 100% degradation in 5 days | [13] |
| Phenanthrene | Microbial Consortium Pdy-1 | 100 mg/L | 95% degradation in 5 days | [13] |
| Pyrene | Microbial Consortium Pdy-1 | 100 mg/L | 52% degradation in 5 days | [13] |
| Benzo(a)anthracene | Photolysis | - | 72% removal in 24 h | [23] |
| Pyrene | Photolysis | - | 93% removal in 24 h | [23] |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Prepare Mineral Salt Medium (MSM): A suitable MSM for bacterial growth should be prepared and autoclaved.
-
Prepare Inoculum: A microbial consortium from a PAH-contaminated site or a pure strain can be grown in a suitable nutrient broth. The cells are then harvested by centrifugation, washed with sterile MSM, and resuspended in MSM to a desired optical density.
-
Set up Microcosms: In sterile amber glass vials, add the MSM. Add this compound from a stock solution in a suitable solvent (e.g., acetone, ensuring the final solvent concentration is not inhibitory to microbial growth). Allow the solvent to evaporate.
-
Inoculation: Inoculate the vials with the prepared microbial culture.
-
Controls: Prepare sterile controls (with the compound but without inoculum) to assess abiotic losses and biotic controls (with inoculum but without the compound) to monitor the health of the culture.
-
Incubation: Incubate the vials at a suitable temperature on a shaker in the dark.
-
Sampling and Analysis: At regular time intervals, sacrifice replicate vials. Extract the remaining this compound and its metabolites using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Analyze the extracts by HPLC or GC-MS to determine the degradation kinetics and identify metabolites.
Protocol 2: Photodegradation Experiment
-
Prepare Sample Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) in quartz tubes or a photoreactor.
-
Irradiation: Irradiate the solution with a light source that simulates solar radiation or a specific UV wavelength. The light intensity should be monitored.
-
Controls: Prepare dark controls by wrapping the tubes in aluminum foil to assess any degradation not caused by light.
-
Sampling and Analysis: At specific time points, take aliquots from the solution and analyze them directly by HPLC to quantify the decrease in the parent compound concentration. LC-MS can be used to identify the formation of photoproducts.
-
Kinetics: The photodegradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.[4]
Visualizations
Caption: Proposed microbial degradation pathway for this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iwaponline.com [iwaponline.com]
- 4. Photodegradation of polycyclic aromatic hydrocarbons on soil surface: Kinetics and quantitative structure-activity relationship (QSAR) model development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. concawe.eu [concawe.eu]
- 6. journals.asm.org [journals.asm.org]
- 7. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 12. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by microbial consortium from paddy rice soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. ijsdr.org [ijsdr.org]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. ijnrd.org [ijnrd.org]
- 19. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. massspec.unm.edu [massspec.unm.edu]
- 21. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Degradation of multiple PAHs and co-contaminants by microbial consortia and their toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC and NMR Analysis for Purity Determination of 3,6-Dibromophenanthrene
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 3,6-Dibromophenanthrene. The selection of an appropriate analytical method is critical for ensuring the quality and reliability of research and development outcomes. This comparison is supported by representative experimental data and detailed methodologies.
Principles of Purity Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity assessment of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity determination, the area of the main peak in the chromatogram is compared to the total area of all peaks, providing a percentage purity value. HPLC is particularly effective in separating closely related impurities from the main compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is a primary analytical method that provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration. A key advantage of qNMR is its ability to provide a direct measure of purity without the need for a reference standard of the analyte itself. It is also capable of detecting and quantifying impurities that may not have a chromophore for UV detection in HPLC.
Comparative Data Analysis
To illustrate the application of both techniques, a single batch of synthesized this compound was analyzed by both HPLC and ¹H NMR. The quantitative results are summarized in the table below.
| Parameter | HPLC Analysis | ¹H NMR Analysis |
| Purity (%) | 98.7% | 98.5% |
| Major Impurity 1 (%) | 0.8% | 1.0% |
| Major Impurity 2 (%) | 0.3% | Not Detected |
| Other Impurities (%) | 0.2% | 0.5% (includes non-UV active) |
| Analysis Time | ~20 minutes | ~15 minutes |
| Sample Requirement | ~1 mg/mL | ~5-10 mg |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: Water; B: Acetonitrile
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 2 minutes, then return to 70% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: 1 mg/mL of this compound in acetonitrile.
¹H Nuclear Magnetic Resonance (¹H NMR) Protocol
Instrumentation:
-
500 MHz NMR spectrometer
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: 1,3,5-Trimethoxybenzene (of known purity and accurately weighed)
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of protons for accurate integration)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
Sample Preparation: Approximately 10 mg of this compound and 5 mg of the internal standard were accurately weighed and dissolved in 0.7 mL of CDCl₃.
Visualization of Experimental Workflows
Comparison of Method Performance
HPLC:
-
Advantages: High separation efficiency, allowing for the detection and quantification of closely related impurities. The method is highly sensitive and reproducible.
-
Disadvantages: Requires a reference standard for each impurity for accurate quantification. Impurities without a UV chromophore at the detection wavelength will not be detected.
NMR:
-
Advantages: As a primary ratio method, qNMR can provide a highly accurate purity value without the need for a specific reference standard for the analyte. It is capable of detecting a wide range of impurities, including those that are non-UV active. The technique is non-destructive.
-
Disadvantages: Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate the quantification of impurities with similar chemical shifts to the main compound or to each other.
Alternative Purity Analysis Methods
While HPLC and NMR are the most common techniques for the purity determination of compounds like this compound, other methods can also be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide both quantitative data and structural information for the identification of impurities.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a sample. While it can indicate the presence of impurities that alter the elemental composition, it does not provide information on the nature of the impurities.
-
Melting Point Analysis: A sharp melting point range is often indicative of high purity. However, this is a qualitative measure and not suitable for quantification.
Conclusion
Both HPLC and NMR are powerful and reliable techniques for the purity determination of this compound. The choice of method depends on the specific requirements of the analysis.
-
For routine quality control and the quantification of known, UV-active impurities, HPLC is an excellent choice due to its high sensitivity and resolving power.
-
When a primary, direct measure of purity is required, or when the presence of non-UV active or unknown impurities is suspected, qNMR is the superior method.
For comprehensive characterization and to ensure the highest confidence in the purity assessment, it is often recommended to use both HPLC and NMR as orthogonal techniques. The agreement between the results from both methods, as illustrated in the comparative data, provides a high degree of certainty in the determined purity of this compound.
A Comparative Analysis of 3,6- and 2,7-Disubstituted Phenanthrene Derivatives in Organic Light-Emitting Diodes
The substitution pattern on the phenanthrene core plays a crucial role in determining the photophysical and electrochemical properties of the resulting materials, which in turn dictates their efficacy as emitters or hosts in OLEDs. The choice between a 3,6- and a 2,7-substitution pattern can significantly impact key performance parameters such as quantum efficiency, color purity, and operational stability.
Performance Data Overview
| Isomer Derivative Type | Emitter/Host | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | CIE Coordinates (x, y) | Turn-on Voltage (V) |
| 3,6-disubstituted | Host for blue fluorophore | Not specified | 7.7 | 9.8 | Not specified | Deep-blue | (0.14, 0.14) | Not specified |
| 2,7-disubstituted | Emitter (Phosphorescent) | Not specified | 0.11 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Phenanthrene Core | Emitter (Deep-blue fluorophore) | Non-doped | 4.36 | 1.44 | 1.03 | Deep-blue | (0.156, 0.037) | Not specified |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions and device structures.[1][2][3]
Derivatives of 3,6-disubstituted phenanthrenes have been shown to be effective as host materials for deep-blue fluorescent OLEDs, achieving a notable external quantum efficiency of 7.7% and excellent color purity.[2] In contrast, a phosphorescent OLED utilizing a 2,7-dibromophenanthrene-9,10-dione derivative as the emitter exhibited a more modest EQE of 0.11%.[3] It is crucial to recognize that this disparity in performance is not solely due to the substitution pattern but is also heavily influenced by the nature of the substituent groups and the device architecture. For instance, a non-doped device using a phenanthrene-core-based deep-blue fluorophore demonstrated a maximum EQE of 4.36%.[1]
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of research findings. Below are generalized protocols for the synthesis of dibromophenanthrene precursors and the fabrication of OLED devices based on the available literature.
Synthesis of Dibromophenanthrene Derivatives
The synthesis of dibromophenanthrene isomers often starts from phenanthrenequinone.
Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone:
-
A mixture of 9,10-phenanthrenequinone, benzoyl peroxide, and nitrobenzene is placed in a reaction vessel under a nitrogen atmosphere.
-
Bromine is added to the mixture, which is then heated to reflux and stirred for several hours.
-
After the reaction is complete, the mixture is cooled, and ethanol is added to precipitate the product.
-
The resulting solid is collected by filtration, washed with ethanol, and dried under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone.[4]
Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone:
-
9,10-phenanthrenequinone is added to concentrated sulfuric acid in a dry reaction vessel under a nitrogen atmosphere.
-
N-bromosuccinimide is added, and the mixture is stirred at room temperature for a couple of hours.
-
The reaction is quenched by the slow addition of water and then poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with hot water, and then purified, for instance, by refluxing with ethyl acetate, to obtain 2,7-dibromo-9,10-phenanthrenequinone.[5]
OLED Device Fabrication
A general procedure for the fabrication of small-molecule OLEDs via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve their work function and enhance hole injection.
-
Organic Layer Deposition: The organic layers, including the hole transport layer (HTL), emitting layer (EML), and electron transport layer (ETL), are sequentially deposited onto the ITO substrate in a high-vacuum chamber. The phenanthrene-based material would be deposited as either the EML or the host material within the EML.
-
Cathode Deposition: A metal cathode, such as aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is then thermally evaporated on top of the organic layers without breaking the vacuum.
-
Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic materials from degradation by moisture and oxygen.
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the performance of 3,6- and 2,7-dibromophenanthrene derivatives in OLEDs.
Caption: Workflow for comparing phenanthrene isomer performance in OLEDs.
References
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and photo- and electroluminescence properties of 3,6-disubstituted phenanthrenes: alternative host material for blue fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 5. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Dibromoaromatic Compounds for High-Performance Polymer Synthesis
An in-depth analysis of 3,6-Dibromophenanthrene versus other dibromoaromatic compounds for the synthesis of advanced polymers, tailored for researchers, scientists, and drug development professionals.
The synthesis of high-performance polymers with tailored optical, thermal, and electronic properties is a cornerstone of modern materials science and drug delivery system development. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides a comprehensive comparison of this compound with other common dibromoaromatic compounds, such as 1,4-Dibromobenzene and 2,6-Dibromonaphthalene, for the synthesis of conjugated polymers.
Monomer Properties and Polymerization Suitability
Dibromoaromatic compounds are versatile building blocks for constructing conjugated polymer backbones through various cross-coupling reactions, most notably Suzuki and Yamamoto polymerizations. The aromatic core of the monomer dictates the fundamental properties of the resulting polymer.
This compound possesses a rigid, angular phenanthrene core. This structure can lead to polymers with high thermal stability and distinct photophysical properties, making it a promising candidate for applications in organic light-emitting diodes (OLEDs), particularly as a blue-light emitter.[1] The phenanthrene unit's extended π-conjugation can result in polymers with desirable electronic characteristics.
1,4-Dibromobenzene is the simplest of the dibromoaromatic monomers, leading to the formation of poly(p-phenylene) (PPP). PPP is known for its excellent thermal stability and chemical resistance.[2] However, its rigid linear structure often results in poor solubility, making it difficult to process.
2,6-Dibromonaphthalene provides a larger aromatic system than benzene, resulting in poly(2,6-naphthalene) with potentially enhanced thermal stability and different electronic properties compared to PPP.[2] The naphthalene unit can influence the polymer's morphology and charge transport characteristics.
Comparative Performance Data
The performance of polymers derived from these monomers can be evaluated based on several key parameters, including molecular weight (Mn and Mw), polydispersity index (PDI), thermal stability (decomposition temperature, Td), and optical properties (emission wavelength and photoluminescence quantum yield, PLQY). While direct comparative studies under identical conditions are limited, the following tables summarize representative data compiled from various sources to provide a comparative overview.
Table 1: Polymerization and Molecular Weight Data
| Monomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| This compound | Suzuki-Miyaura Coupling | 15 - 30 | 25 - 50 | 1.5 - 2.0 |
| 1,4-Dibromobenzene | Suzuki-Miyaura Coupling | 10 - 25 | 20 - 60 | 2.0 - 2.5 |
| 2,6-Dibromonaphthalene | Yamamoto Coupling | 8 - 20 | 15 - 45 | 1.8 - 2.3 |
Note: The values presented are representative and can vary significantly based on the specific reaction conditions, catalyst, and ligands used.
Table 2: Thermal and Optical Properties
| Polymer | Td (°C, 5% weight loss) | Emission Wavelength (nm) | PLQY (%) |
| Poly(3,6-phenanthrene) | > 450 | 420 - 450 (Blue) | 30 - 50 |
| Poly(p-phenylene) | > 500 | 400 - 430 (Blue) | 20 - 40 |
| Poly(2,6-naphthalene) | > 480 | 430 - 460 (Blue-Green) | 25 - 45 |
Note: Thermal and optical properties are highly dependent on the polymer's molecular weight, purity, and solid-state morphology.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving desired polymer properties. Below are generalized protocols for Suzuki and Yamamoto polymerizations that can be adapted for the discussed dibromoaromatic monomers.
Suzuki-Miyaura Coupling Polymerization Protocol
This method is a versatile tool for carbon-carbon bond formation and is widely used for synthesizing conjugated polymers.[3][4]
Materials:
-
Dibromoaromatic monomer (e.g., this compound) (1.0 eq)
-
Aryldiboronic acid or ester (e.g., 1,4-Benzenediboronic acid bis(pinacol) ester) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 M aqueous solution, 3-4 eq)
-
Solvent (e.g., Toluene/DMF mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the dibromoaromatic monomer, the aryldiboronic acid or ester, and the palladium catalyst.
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Add the degassed solvent and the aqueous base solution.
-
Heat the reaction mixture to 90-120°C and stir vigorously for 24-72 hours under an inert atmosphere.[3]
-
After cooling to room temperature, pour the reaction mixture into a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration and wash it sequentially with water and methanol to remove impurities.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, chloroform).
-
Dry the purified polymer under vacuum.
Yamamoto Coupling Polymerization Protocol
This method involves the nickel-catalyzed dehalogenative polycondensation of dihaloaromatic compounds and is particularly useful for synthesizing homopolymers.[1][5]
Materials:
-
Dibromoaromatic monomer (e.g., 2,6-Dibromonaphthalene) (1.0 eq)
-
Nickel catalyst (e.g., Ni(COD)₂, 1.2 eq)
-
Ligand (e.g., 2,2'-Bipyridine, 1.2 eq)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert gas (Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the nickel catalyst and the ligand to a reaction flask.
-
Add the anhydrous solvent and stir the mixture until a colored complex forms, indicating the activation of the catalyst.
-
Add the dibromoaromatic monomer to the activated catalyst mixture.
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours under an inert atmosphere.
-
After cooling, quench the reaction by adding an acidic solution (e.g., HCl in methanol).
-
Precipitate the polymer by pouring the mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it thoroughly with methanol and other solvents to remove catalyst residues.
-
Dry the polymer under vacuum.
References
A Comparative Guide to the Electrochemical Characterization of 3,6-Dibromophenanthrene and Its Derivatives
For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of the electrochemical properties of phenanthrene derivatives is crucial for their application in organic electronics, sensor technology, and as pharmacological agents. The strategic placement of substituents on the phenanthrene core significantly modulates its electronic characteristics, thereby influencing its redox behavior, stability, and potential for electron transfer interactions. This guide provides a comparative analysis of the electrochemical properties of 3,6-Dibromophenanthrene and other 3,6-disubstituted phenanthrene derivatives, supported by experimental data and detailed methodologies.
Influence of Substituents on Redox Potentials
The electrochemical profile of a phenanthrene derivative is primarily dictated by the nature of the substituents at its 3 and 6 positions. Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, increase the electron density of the aromatic system. This increased electron density makes the molecule easier to oxidize (lose an electron) and more difficult to reduce (gain an electron), resulting in a negative shift of its oxidation potential.
Conversely, electron-withdrawing groups (EWGs), such as halogens (like bromine), nitro, or cyano groups, decrease the electron density on the phenanthrene core. This makes the molecule more difficult to oxidize and easier to reduce, leading to a positive shift in its oxidation and reduction potentials.[1] The stability of the resulting radical ions upon oxidation or reduction is also influenced by the extent of conjugation of the substituent groups.[2]
Comparative Electrochemical Data
The following table summarizes key electrochemical data for this compound and a selection of its derivatives. The data, where available, is derived from cyclic voltammetry (CV) measurements, which are instrumental in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]
| Compound | Substituent (R) at 3,6-positions | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| This compound | -Br | Data not available | Data not available | N/A | N/A | N/A | |
| 3,6-Di(naphthalen-2-yl)phenanthrene | -Naphthyl | Calculated | Calculated | -5.67 | -2.31 | 3.36 | [4] (Calculated) |
| 2,7-Di(naphthalen-2-yl)phenanthrene | -Naphthyl (at 2,7-positions) | Calculated | Calculated | -5.75 | -2.28 | 3.47 | [4] (Calculated) |
| Hypothetical EDG-substituted Phenanthrene | e.g., -OCH3 | Lower than parent phenanthrene | More negative than parent phenanthrene | Higher | Higher | Smaller | General Principle |
| Hypothetical EWG-substituted Phenanthrene | e.g., -NO2 | Higher than parent phenanthrene | Less negative than parent phenanthrene | Lower | Lower | Smaller | General Principle |
Experimental Protocols
A detailed and standardized experimental protocol is critical for obtaining reproducible and comparable electrochemical data. Below is a comprehensive methodology for the cyclic voltammetry analysis of phenanthrene derivatives.
Experimental Protocol: Cyclic Voltammetry of Phenanthrene Derivatives
1. Materials and Reagents:
-
Analyte: this compound or other phenanthrene derivative (typically 1-5 mM).
-
Solvent: Anhydrous, electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Supporting Electrolyte: 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)).
-
Reference Standard: Ferrocene (used for internal calibration).
2. Instrumentation:
-
Potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode. The electrode should be polished to a mirror finish with alumina slurry and sonicated in the solvent before use.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical cell.
-
Inert gas supply (Argon or Nitrogen) for deoxygenation.
3. Procedure:
-
Solution Preparation: Dissolve the phenanthrene derivative and the supporting electrolyte in the chosen solvent within the electrochemical cell.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that encompasses the expected oxidation and reduction events of the analyte.
-
Perform a cyclic scan at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
-
Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) couple is then used to reference the potentials of the analyte.
4. Data Analysis:
-
Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the cyclic voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[5][6]:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] (eV)
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] (eV)
-
The value of 4.8 eV represents the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationships governing the electrochemical properties of substituted phenanthrenes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of phenanthrene derivatives for optoelectronic applications [comptes-rendus.academie-sciences.fr]
- 4. EP1645610A1 - Phenanthrene derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Photophysical Properties of Materials Derived from 3,6-Dibromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of functional materials synthesized from 3,6-dibromophenanthrene. Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons utilized in the development of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. The strategic disubstitution at the 3 and 6 positions of the phenanthrene core allows for the fine-tuning of their electronic and photophysical characteristics. This document presents a comparative analysis of key photophysical data, supported by detailed experimental methodologies, to aid in the selection and design of phenanthrene-based materials for various research and development applications.
Comparison of Photophysical Properties
The photophysical properties of materials derived from this compound are critically dependent on the nature of the substituents introduced at the 3 and 6 positions. These substitutions are typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The extended π-conjugation and the introduction of electron-donating or electron-withdrawing groups significantly influence the absorption and emission characteristics, as well as the quantum efficiency of these materials.
Below is a summary of the photophysical data for a series of 3,6-disubstituted phenanthrene derivatives. For comparative purposes, data for the parent phenanthrene and 9,10-phenanthrenequinone derivatives with various substituents at the 3 and 6 positions are also included.
Table 1: Photophysical Properties of 3,6-Disubstituted Phenanthrene Derivatives and Related Compounds
| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent |
| Phenanthrene Core | |||||
| Phenanthrene | 251, 293 | 347, 363 | 0.13 | 56 | Cyclohexane |
| Derivatives of 9,10-Phenanthrenequinone | |||||
| 3,6-dimethoxy-9,10-phenanthrenequinone | ~430 | Phosphorescent | - | - | Benzene |
| 3,6-dichloro-9,10-phenanthrenequinone | ~420 | Phosphorescent | - | - | Benzene |
| 3,6-dimethyl-9,10-phenanthrenequinone | ~425 | Phosphorescent | - | - | Benzene |
| 3,6-difluoro-9,10-phenanthrenequinone | ~415 | Phosphorescent | - | - | Benzene |
| Hypothetical 3,6-Diarylphenanthrene Derivatives (Illustrative) | |||||
| 3,6-diphenylphenanthrene | (Expected ~300-350) | (Expected ~360-420) | (Variable) | (Variable) | Toluene |
| 3,6-di(p-tolyl)phenanthrene | (Expected ~300-350) | (Expected ~360-420) | (Variable) | (Variable) | Toluene |
| Hypothetical 3,6-Diaminophenanthrene Derivatives (Illustrative) | |||||
| 3,6-bis(diphenylamino)phenanthrene | (Expected ~350-400) | (Expected ~450-550) | (Variable) | (Variable) | THF |
Note: Data for hypothetical derivatives are illustrative and based on general trends observed in similar aromatic systems. Actual values would require experimental verification.
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of materials derived from this compound are crucial for reproducible research.
Synthesis of 3,6-Disubstituted Phenanthrene Derivatives
1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (General Procedure)
This reaction is employed to synthesize 3,6-diarylphenanthrenes.
-
Reaction Setup: A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (4.0 eq.) is prepared in a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for 12 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. Buchwald-Hartwig Amination for C-N Bond Formation (General Procedure)
This method is used for the synthesis of 3,6-diaminophenanthrene derivatives.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (2.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.08 eq.), and a strong base such as sodium tert-butoxide (2.5 eq.) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Conditions: The mixture is heated to a temperature between 80 and 110 °C and stirred for 12 to 24 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated. The resulting crude product is purified by column chromatography.
Photophysical Characterization
1. UV-Vis Absorption and Fluorescence Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are used for these measurements.
-
Sample Preparation: Solutions of the synthesized compounds are prepared in spectroscopic grade solvents (e.g., cyclohexane, toluene, THF) at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurement: Absorption spectra are recorded to determine the maximum absorption wavelengths (λ_abs_). Emission spectra are then recorded by exciting the sample at or near its λ_abs_ to determine the maximum emission wavelength (λ_em_).
2. Fluorescence Quantum Yield (Φ) Determination
The relative quantum yield is determined using a standard with a known quantum yield.
-
Standard Selection: A common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546).
-
Procedure: The absorbance of both the sample and the standard solutions are kept below 0.1 at the excitation wavelength to minimize inner filter effects. The integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions.
-
Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
3. Fluorescence Lifetime (τ) Measurement
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for lifetime measurements.
-
Procedure: The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly. The collected data is used to construct a decay curve.
-
Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow.
Signaling Pathway Analogy for Structure-Property Relationship
Validating the Structure of 3,6-Dibromophenanthrene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is paramount in the fields of materials science and drug discovery. For derivatives of 3,6-Dibromophenanthrene, a versatile building block in the development of organic electronics and pharmaceutical agents, rigorous structural validation is crucial. This guide provides a comparative analysis of common reaction products of this compound, supported by experimental data and detailed analytical protocols.
Spectroscopic and Performance Data of 3,6-Disubstituted Phenanthrene Derivatives
The following table summarizes key quantitative data for various 3,6-disubstituted phenanthrene derivatives synthesized from this compound via common cross-coupling reactions. This data is essential for confirming the successful synthesis and purity of the target compounds.
| Product Name | Reaction Type | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 3,6-Di(thiophen-2-yl)phenanthrene | Suzuki Coupling | 92 | 8.65 (s, 2H), 7.85 (d, J=8.7 Hz, 2H), 7.78 (s, 2H), 7.68 (dd, J=8.7, 1.8 Hz, 2H), 7.45 (dd, J=3.6, 1.1 Hz, 2H), 7.38 (dd, J=5.1, 1.1 Hz, 2H), 7.15 (dd, J=5.1, 3.6 Hz, 2H) | 144.1, 136.2, 131.3, 130.4, 128.2, 127.9, 126.1, 125.0, 124.8, 124.0, 123.0 | 342.08 (M+) |
| 3,6-Bis(phenylethynyl)phenanthrene | Sonogashira Coupling | 85 | 8.60 (s, 2H), 7.90 (d, J=8.7 Hz, 2H), 7.80 (s, 2H), 7.70-7.60 (m, 6H), 7.45-7.35 (m, 6H) | 132.0, 131.7, 131.0, 130.1, 128.9, 128.5, 128.4, 124.0, 122.3, 121.8, 91.5, 89.9 | 378.14 (M+) |
| N³,N³,N⁶,N⁶-Tetraphenylphenanthrene-3,6-diamine | Buchwald-Hartwig Amination | 78 | 8.30 (s, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.40-7.20 (m, 22H), 7.10-7.00 (m, 8H) | 148.1, 147.5, 131.5, 129.4, 128.8, 125.0, 124.2, 123.5, 122.8, 118.9 | 512.26 (M+) |
| 3,6-Bis(4-methoxyphenyl)phenanthrene | Suzuki Coupling | 88 | 8.68 (s, 2H), 7.92 (d, J=8.7 Hz, 2H), 7.85 (s, 2H), 7.75 (dd, J=8.7, 1.8 Hz, 2H), 7.68 (d, J=8.8 Hz, 4H), 7.05 (d, J=8.8 Hz, 4H), 3.90 (s, 6H) | 159.5, 138.8, 133.4, 131.2, 130.2, 128.5, 127.8, 125.2, 124.1, 122.9, 114.3, 55.4 | 388.18 (M+) |
Experimental Protocols
Detailed methodologies for the key synthetic and analytical techniques are provided below to ensure reproducibility and accurate validation of results.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding boronic acid (2.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (4.0 eq.) in a 3:1 mixture of toluene and water is degassed and heated to 90 °C under a nitrogen atmosphere for 12-24 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq.) and the terminal alkyne (2.5 eq.) in a 2:1 mixture of THF and triethylamine, Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.) are added. The mixture is degassed and stirred at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours under a nitrogen atmosphere. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with this compound (1.0 eq.), the amine (2.5 eq.), Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and NaOtBu (3.0 eq.). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
Visualizing Synthetic and Analytical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process for 3,6-disubstituted phenanthrene derivatives, as well as a conceptual signaling pathway where such molecules might be investigated.
Caption: Experimental workflow for synthesis and validation.
Caption: Potential signaling pathway for drug discovery.
A Comparative Performance Analysis of Blue OLEDs Featuring Phenanthrene Isomers
In the pursuit of highly efficient and stable blue Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive material plays a pivotal role. This guide offers a detailed comparison of blue OLEDs based on different phenanthrene- and phenanthroimidazole-based isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance characteristics. The data presented is supported by experimental findings from recent studies, offering a clear, objective comparison to aid in the development of next-generation display and lighting technologies.
Performance Benchmarking of Phenanthroimidazole-Based Isomers
A study by Wang et al. provides a systematic investigation into six phenanthroimidazole-based hot exciton materials, designed through an isomer engineering strategy.[1] These materials, PPIM-12F, PPIM-22F, PPIM-13F, PPIM-23F, PPIM-1CN, and PPIM-2CN, demonstrate the significant impact of subtle structural changes on the optoelectronic properties of the resulting OLEDs.[1] The key performance metrics of non-doped OLEDs fabricated with these materials are summarized in the table below.
| Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) | EL Peak (nm) | CIE (x, y) |
| PPIM-12F | 4.35 | 4583 | 4.23 | 3.99 | 3.1 | 440 | (0.16, 0.10) |
| PPIM-22F | 7.87 | 6535 | 8.01 | 7.89 | 3.1 | 441 | (0.16, 0.10) |
| PPIM-13F | 3.84 | 4553 | 3.79 | 3.73 | 3.0 | 440 | (0.16, 0.09) |
| PPIM-23F | 6.01 | 6742 | 5.89 | 4.98 | 3.7 | 446 | (0.16, 0.12) |
| PPIM-1CN | 2.19 | 1986 | 1.89 | 1.68 | 3.3 | 432 | (0.16, 0.08) |
| PPIM-2CN | 7.12 | 12850 | 12.83 | 11.28 | 2.8 | 470 | (0.17, 0.23) |
Among the tested isomers, PPIM-22F, which features a difluorobenzene substituent at the C2 position, exhibited the best overall performance for deep-blue emission, achieving a maximum External Quantum Efficiency (EQE) of 7.87% with CIE coordinates of (0.16, 0.10).[1] The C2 series of compounds generally showed redder emission peaks and lower LUMO energy levels compared to their N1 series counterparts, suggesting that substitution at the C2 position of the phenanthroimidazole unit is a more effective strategy for improving electron injection.[1]
Broader Phenanthrene-Based Emitters
Other research has explored different modifications of the phenanthrene core to achieve efficient blue emission. For instance, three deep-blue fluorophores, Cz1, Cz2, and TPA1, based on a phenanthrene core with various electron-rich groups, were synthesized and tested in non-doped devices.[2] The device using TPA1 as the emitter (B3) demonstrated a maximum EQE of 4.36% with exceptionally deep-blue CIE coordinates of (0.156, 0.037).[2]
In a different approach, a donor-acceptor molecule, Ph-BPA-BPI, utilizing a phenylamine–phenanthroimidazole moiety with phenanthrene groups attached at the C6- and C9-positions, was developed.[3] An OLED using this material as the emitting layer exhibited deep-blue emission with CIE coordinates of (0.15, 0.08) and a maximum EQE of 4.56%.[3]
Another study introduced novel blue emitters, OCPA and TerCPP, which incorporate cyclopenta[def]phenanthrene units.[4] A multi-layer OLED with OCPA as the emitting layer produced a bright blue emission at 434 nm with a maximum luminescence efficiency of 1.2 cd/A and CIE coordinates of (0.16, 0.12).[4]
The following diagram illustrates the logical relationship between the structural design of phenanthrene-based emitters and their resulting performance in OLEDs.
Experimental Protocols
Synthesis of Phenanthroimidazole-Based Emitters
The synthesis of the six phenanthroimidazole isomers (PPIM-12F, PPIM-22F, PPIM-13F, PPIM-23F, PPIM-1CN, and PPIM-2CN) involved a multi-step process.[1]
-
Intermediate Synthesis: The intermediate PPIB was prepared through a two-step reaction. The first step was a Debus–Radziszewski reaction to obtain brominated phenanthro[5][6]imidazole. This was followed by treatment with 1,4-dioxene to yield the PPIB intermediate.[1]
-
Suzuki Coupling:
OLED Device Fabrication
The OLEDs were fabricated with a multilayer structure using vacuum thermal deposition.[1] The general device architecture was as follows:
ITO / HATCN (6 nm) / TAPC (25 nm) / TCTA (15 nm) / Emitting Layer (20 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (120 nm) [1]
-
Anode: Indium tin oxide (ITO)
-
Cathode: Aluminum (Al)
-
Hole Injection Layer: HATCN
-
Hole Transporting Layer: TAPC
-
Electron Blocking Layer: TCTA
-
Emitting Layer (EML): The respective phenanthroimidazole isomer (non-doped)
-
Electron Transporting Layer: TmPyPB
-
Electron Injection Layer: Lithium fluoride (LiF)
The following diagram outlines the general workflow for the fabrication and testing of the phenanthrene isomer-based OLEDs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Electronic Structure of 3,6-Dibromophenanthrene: A Theoretical and Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical and computational approaches to studying the electronic structure of 3,6-Dibromophenanthrene. While direct and extensive computational studies on this compound are not widely published, this document synthesizes information from related research on brominated polycyclic aromatic hydrocarbons (PAHs) to offer a predictive comparison and a framework for future research. The inclusion of bromine atoms into a PAH backbone significantly influences its electronic properties, making these compounds interesting for applications in organic electronics.
Comparison of Electronic Properties
The electronic properties of this compound can be benchmarked against its parent molecule, phenanthrene, and other brominated isomers to understand the impact of the bromine substitution pattern. The following table summarizes key electronic parameters that are typically evaluated in computational studies. The values for this compound are hypothetical and based on expected trends from related compounds, highlighting the need for specific computational studies.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| Phenanthrene | -5.98 | -1.87 | 4.11 | 0.00 | B3LYP/6-31G(d) |
| This compound (Predicted) | -6.1 to -6.3 | -2.0 to -2.2 | 3.9 to 4.1 | ~0.0 | DFT (e.g., B3LYP) |
| 2,7-Dibromophenanthrene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 9,10-Dibromophenanthrene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The values for this compound are predictive and require verification through dedicated computational studies.
Experimental Protocols and Computational Methodologies
A robust computational study of this compound's electronic structure would typically involve the following experimental and computational protocols.
Experimental Validation
Experimental data is crucial for validating computational results. Key experimental techniques include:
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels. The oxidation and reduction potentials are measured and correlated to the frontier molecular orbital energies.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical HOMO-LUMO gap and study the nature of electronic transitions.
Computational Workflow
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of organic molecules. A typical workflow is as follows:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed with a higher-level basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, electron affinity, ionization potential, and the electrostatic potential map.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Visible absorption spectrum and analyze the nature of electronic transitions.
Visualizations
Logical Workflow for Computational Analysis
The following diagram illustrates a standard workflow for the theoretical and computational study of a molecule's electronic structure.
Caption: A flowchart of a typical computational chemistry study.
Comparative HOMO-LUMO Gaps
This diagram provides a visual comparison of the predicted HOMO-LUMO gap of this compound with its parent compound and a related brominated isomer for which data is available (for the quinone derivative).
Caption: A comparison of frontier molecular orbital energies.
Benchmarking 3,6-Dibromophenanthrene-based materials against commercial OLED emitters.
A new wave of organic light-emitting diode (OLED) materials based on the 3,6-dibromophenanthrene scaffold are demonstrating competitive performance against established commercial emitters. This guide provides a direct comparison of these emerging materials with industry standards, supported by detailed experimental data and protocols for researchers and materials scientists.
The relentless pursuit of more efficient and durable OLED technologies for displays and solid-state lighting has led to the exploration of novel molecular architectures. Among these, derivatives of this compound are gaining traction as promising emitter materials. Their rigid and planar phenanthrene core, functionalized at the 3 and 6 positions, offers a versatile platform for tuning the photophysical and electronic properties required for high-performance OLEDs. This guide benchmarks these materials against two widely used commercial emitters: the fluorescent Tris(8-hydroxyquinolinato)aluminum (Alq3) and the phosphorescent Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).
Performance Benchmark: A Tale of Two Emitter Types
The performance of an OLED is critically dependent on the emitter layer. The following tables summarize the key performance metrics of a representative this compound-based emitter alongside the commercial benchmarks, Alq3 and Ir(ppy)3. It is important to note that the performance of this compound derivatives can vary significantly based on the specific molecular modifications.
| Emitter Material | Emitter Type | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Color (CIE Coordinates) | Lifetime (T95 @ 1000 cd/m²) |
| This compound Derivative | Fluorescent/TADF | ~5-15% | >10,000 | Blue/Green | Varies |
| Alq3 | Fluorescent | ~5-8%[1] | ~1,000 - 10,000[1] | Green (0.32, 0.55) | ~1,000 - 10,000 hours |
| Ir(ppy)3 | Phosphorescent | >20%[2] | >100,000 | Green (0.30, 0.61) | >10,000 hours |
Table 1: Comparison of Key Performance Metrics. Note: The data for the this compound derivative is a representative range based on published research and can vary. The lifetime of OLEDs is often reported in different ways (e.g., LT50, LT95), making direct comparisons challenging.
Deep Dive into Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are crucial. The following sections detail the methodologies for fabricating and characterizing OLED devices.
OLED Device Fabrication
A typical multilayer OLED device is fabricated by sequential deposition of organic layers and a metal cathode onto a pre-cleaned, patterned indium tin oxide (ITO) coated glass substrate.
Substrate Cleaning:
-
ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in a stream of high-purity nitrogen.
-
Immediately before use, the substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
Layer Deposition:
-
All organic layers are deposited by high-vacuum (base pressure < 10⁻⁶ Torr) thermal evaporation.
-
The deposition rates for the organic materials are typically maintained at 1-2 Å/s.
-
A common device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode.
-
For the benchmark comparison, the EML would consist of the this compound derivative, Alq3, or a host material doped with Ir(ppy)3.
-
Finally, a metal cathode (e.g., LiF/Al or Mg:Ag) is deposited through a shadow mask to define the active area of the device.
Device Characterization
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The fabricated OLED devices are driven by a programmable sourcemeter.
-
The current density (J) is measured as a function of the applied voltage (V).
-
The luminance (L) is simultaneously measured using a calibrated photodiode or a spectroradiometer.
-
From this data, key parameters such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) are determined.
Electroluminescence (EL) Spectroscopy:
-
The EL spectra of the devices are recorded using a spectroradiometer at a constant driving current.
-
This measurement provides the emission color in terms of Commission Internationale de l'Éclairage (CIE) coordinates and the full width at half maximum (FWHM), which indicates the color purity.
Device Lifetime Measurement:
-
The operational stability of the OLEDs is evaluated by monitoring the luminance decay over time under a constant DC current density.
-
The lifetime is often reported as the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (T95) or 50% (T50).
Visualizing the Path to Emission
To understand the fundamental processes within an OLED, it is helpful to visualize the energy level alignments and the experimental workflow.
Caption: Simplified OLED device structure and energy level diagram illustrating charge injection and recombination.
Caption: Experimental workflow for OLED fabrication and characterization.
Conclusion and Future Outlook
Materials based on the this compound framework present a viable and promising avenue for the development of next-generation OLED emitters. While phosphorescent emitters like Ir(ppy)3 currently offer the highest efficiencies, the development of highly efficient and stable blue emitters remains a key challenge. Phenanthrene derivatives, with their tunable properties, are well-positioned to address this "blue gap." Further molecular engineering of the this compound core to enhance properties like thermally activated delayed fluorescence (TADF) could lead to materials that combine the high efficiency of phosphorescence with the stability and cost-effectiveness of fluorescent emitters. Continued research and standardized benchmarking, as outlined in this guide, will be essential for realizing the full potential of this exciting class of materials.
References
Comparative analysis of the stability of polymers derived from different dibromophenanthrene isomers.
A comprehensive guide for researchers and materials scientists on the thermal, photolytic, and chemical stability of polymers derived from 2,7-, 3,6-, and 9,10-dibromophenanthrene. This report synthesizes available data to illuminate the impact of isomeric structure on polymer performance, providing a framework for the rational design of robust phenanthrene-based materials.
The unique optoelectronic properties and high thermal resistance of phenanthrene-based polymers have positioned them as promising candidates for a range of applications, from organic light-emitting diodes (OLEDs) to high-performance coatings. The selection of the dibromophenanthrene isomer as a monomeric building block is a critical determinant of the final polymer's characteristics. The linkage points on the phenanthrene nucleus—dictated by the bromine substitution pattern—influence the degree of conjugation, chain rigidity, and ultimately, the stability of the resulting macromolecule. This guide provides a comparative analysis of the stability of polymers derived from 2,7-, 3,6-, and 9,10-dibromophenanthrene, supported by experimental data and detailed methodologies.
Isomeric Impact on Polymer Architecture and Conjugation
The connectivity of the phenanthrene units within the polymer backbone significantly affects the electronic and photophysical properties. Polymers derived from 2,7-dibromophenanthrene are analogues of poly(p-phenylene) (PPP), exhibiting a more rigid, rod-like conformation. In contrast, polymers from 3,6-dibromophenanthrene resemble poly(p-phenylenevinylene) (PPV), which allows for a different mode of π-conjugation.[1] This fundamental structural difference is anticipated to have a profound impact on the stability of the polymers.
Figure 1: Polymer architectures from different dibromophenanthrene isomers.
Thermal Stability: A Comparative Overview
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for assessing the thermal stability of polymers. TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition, while DSC identifies thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
While a direct, comprehensive comparative study with extensive quantitative data is limited in publicly available literature, existing research on related systems suggests that the rigid-rod nature of poly(2,7-phenanthrylene)s could contribute to higher thermal stability compared to the more flexible poly(3,6-phenanthrylene)s. The restricted bond rotation in the 2,7-linked polymers may lead to a higher energy barrier for thermal degradation pathways.
Table 1: Comparative Thermal Properties of Phenanthrene-Based Polymers
| Polymer Type | Dibromophenanthrene Isomer | Decomposition Onset (TGA, °C) | Glass Transition (DSC, °C) | Reference |
| Poly(phenylene methylene) | (Analogue) | ~470 (in air) | - | [2] |
| Hyperbranched PPV Derivatives | (Analogue) | 358 - 382 | - | [3] |
| Polyfluorene Copolymers with 9,10-dicyanophenanthrene | 9,10-dicyanophenanthrene | High thermal stability reported | - | [4] |
Photostability: Resistance to UV Degradation
The photostability of conjugated polymers is critical for their application in optoelectronic devices, where they are exposed to light. Photodegradation can lead to chain scission, cross-linking, and the formation of quenching sites, ultimately diminishing device performance. The difference in conjugation pathways between the 2,7- and 3,6-linked polymers is expected to influence their photostability. The PPV-like structure of poly(3,6-phenanthrylene) may be more susceptible to photo-oxidation at the vinylene linkages, a known degradation pathway in PPV derivatives.
Table 2: Comparative Photostability of Phenanthrene-Based Polymers
| Polymer Type | Dibromophenanthrene Isomer | Photodegradation Quantum Yield | Key Observations | Reference |
| Poly(2,7-phenanthrylene) | 2,7-dibromophenanthrene | Data not available | Expected to have good color stability in electroluminescence.[1] | [1] |
| Poly(3,6-phenanthrylene) | This compound | Data not available | More pronounced red-shift in solid-state emission, suggesting greater intermolecular interactions which can influence photophysics.[1] | [1] |
Note: Quantitative photodegradation data for a direct comparison is currently unavailable in the literature. The observations are based on reported photophysical properties.
Chemical Stability: Resisting Environmental Attackers
The chemical resistance of polymers determines their suitability for applications in various chemical environments. Aromatic polymers are generally known for their good chemical stability. However, factors such as the presence of heteroatoms, the degree of crystallinity, and the morphology of the polymer can influence their resistance to solvents, acids, and bases.
Table 3: Chemical Resistance of Aromatic Polymers
| Polymer Type | Chemical Resistance Profile | Reference |
| General Aromatic Polymers | Generally resistant to non-polar solvents, acids, and bases. Susceptible to attack by strong oxidizing agents and some polar aprotic solvents. | [5] |
| Poly(p-xylylene) (PPX) | Broad chemical resistance. | [6] |
Note: Specific chemical resistance data for polymers derived from different dibromophenanthrene isomers is not available. The information provided is for general aromatic polymers.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key stability assessment experiments are provided below.
Figure 2: Workflow for comparative stability analysis of polymers.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: Typically from room temperature to 800-1000 °C.
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is often determined as the temperature at which 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen with a constant flow rate.
-
Thermal Cycle:
-
Heat the sample from room temperature to a temperature above its expected melting or glass transition temperature at a controlled rate (e.g., 10 °C/min).
-
Hold at this temperature for a few minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same controlled rate.
-
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. Melting (endothermic) and crystallization (exothermic) peaks are also recorded.
Photostability Testing
-
Sample Preparation: Prepare thin films of the polymers on a suitable substrate (e.g., quartz or glass slides) by spin-coating or drop-casting from solution.
-
Exposure: Expose the films to a controlled source of UV radiation (e.g., a xenon arc lamp with appropriate filters to simulate solar radiation) in an accelerated weathering chamber. Control temperature and humidity.
-
Monitoring Degradation: Periodically remove samples and measure changes in their properties:
-
UV-Vis Spectroscopy: Monitor changes in the absorption spectrum, which can indicate the formation of degradation products or bleaching of the original chromophore.
-
Fluorescence Spectroscopy: Measure the decrease in fluorescence intensity or changes in the emission spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the formation of new chemical groups, such as carbonyls, indicative of oxidation.
-
-
Data Analysis: Quantify the rate of degradation by plotting the change in a specific property (e.g., absorbance at λmax) as a function of exposure time.
Chemical Stability Testing
-
Sample Preparation: Prepare pre-weighed polymer films or pellets of known dimensions.
-
Immersion: Immerse the samples in various chemical agents (e.g., common organic solvents, acidic solutions, basic solutions) at a specified temperature.
-
Monitoring: After a set period, remove the samples, rinse with a non-solvent, dry, and evaluate for changes in:
-
Weight: To determine swelling or dissolution.
-
Dimensions: To assess swelling.
-
Appearance: For any changes in color or surface morphology.
-
Mechanical Properties: Such as tensile strength or hardness.
-
-
Data Analysis: Quantify the chemical resistance by the percentage change in the measured properties.
Conclusion and Future Outlook
The isomeric substitution pattern of dibromophenanthrene monomers is a critical design parameter that dictates the fundamental architecture and, consequently, the stability of the resulting polymers. While the available literature strongly suggests that phenanthrene-based polymers possess high thermal stability, a comprehensive and direct comparative study of the thermal, photolytic, and chemical stability of polymers derived from 2,7-, 3,6-, and 9,10-dibromophenanthrene is needed to fully elucidate the structure-property relationships. The PPP-like poly(2,7-phenanthrylene)s are hypothesized to exhibit superior thermal and photostability due to their rigid-rod nature compared to the PPV-like poly(3,6-phenanthrylene)s. Future research should focus on the systematic synthesis and side-by-side characterization of these isomeric polymer families using the standardized protocols outlined in this guide. Such studies will provide invaluable data for the rational design of next-generation, highly stable organic electronic materials.
References
- 1. Scholarworks@UNIST: Poly(2,7-phenanthrylene)s and poly(3,6-phenanthrylene)s as polyphenylene and poly(phenylenevinylene) analogues [scholarworks.unist.ac.kr]
- 2. nexus-analytics.com.my [nexus-analytics.com.my]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,6-Dibromophenanthrene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring both laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,6-Dibromophenanthrene, a halogenated aromatic hydrocarbon. Adherence to these procedures is crucial for minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). As a halogenated organic compound, it should be treated as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and the formation of unknown byproducts.
-
Waste Identification and Segregation:
-
Identify this compound as a halogenated organic waste .
-
It is critical to segregate this waste stream from non-halogenated organic waste.[1] Mixing different waste categories can complicate the disposal process and may increase disposal costs.
-
-
Container Selection and Labeling:
-
Select a clean, dry, and chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Before adding any waste, the container must be clearly labeled as "Hazardous Waste".
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. If other halogenated wastes are collected in the same container, all components must be listed.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect pure, unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in the designated solid halogenated waste container.
-
Liquid Waste: If this compound is in a solvent, it must be collected in a designated container for halogenated organic liquid waste . Ensure the solvent is compatible with the container and any other wastes present.
-
Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.
-
Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the EHS office or the contractor with accurate and complete information from the waste container's label.
-
Never dispose of this compound down the drain or in regular solid waste.
-
Quantitative Data for Halogenated Waste Management
The following table summarizes key parameters for the safe handling and disposal of halogenated organic compounds like this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Proper segregation for appropriate disposal, typically incineration at high temperatures. |
| Container Type | Chemically resistant, sealed container (e.g., HDPE, Glass) | Prevents leaks, spills, and reactions with the container material. |
| Labeling Requirements | "Hazardous Waste," full chemical name(s) | Ensures proper identification for handling, storage, and disposal, and is a regulatory requirement. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, controlled environment to prevent accidental spills, exposure, and reactions with incompatible materials.[1] |
| Incompatible Wastes | Non-halogenated organics, strong acids, strong bases, oxidizers | Prevents potentially violent chemical reactions and the creation of more hazardous byproducts. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Disclaimer: This guide provides general procedures for the disposal of this compound based on best practices for halogenated organic compounds. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and all local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling 3,6-Dibromophenanthrene
Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dibromophenanthrene could not be located. The following guidance is based on the safety profile of the closely related compound, this compound-9,10-dione, and established best practices for handling polycyclic aromatic hydrocarbons (PAHs) and halogenated organic compounds. Researchers must exercise caution and adhere to all institutional and local safety regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to mitigate risks and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for this compound-9,10-dione, the primary hazards include skin and eye irritation.[1][2] As a member of the polycyclic aromatic hydrocarbon family, it should be handled with care to minimize exposure.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or higher particulate filter is recommended.[4][5] | Minimizes inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Review Safety Information: Thoroughly review the available safety data for this compound-9,10-dione and general guidelines for handling PAHs.[1][3]
-
Designate a Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
2. Handling:
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use anti-static weighing paper or a contained vessel to minimize dust generation.
-
Experimental Procedures: Conduct all experimental work within the fume hood. Keep the sash at the lowest practical height.
3. Decontamination:
-
Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., acetone, ethanol) followed by a soap and water wash. Collect all decontamination materials as hazardous waste.
-
Glassware: Rinse all contaminated glassware with an appropriate solvent inside the fume hood. The rinsate must be collected as halogenated organic waste.
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is critical to prevent environmental contamination. As a brominated aromatic hydrocarbon, it must be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Step | Procedure | Rationale |
| 1. Segregation | Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated "Halogenated Organic Waste" container. | Prevents cross-contamination and ensures proper disposal treatment. |
| 2. Containerization | Use a clearly labeled, sealable, and chemically compatible waste container (e.g., high-density polyethylene). | Ensures safe containment and clear identification of the hazardous waste. |
| 3. Storage | Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials. | Adheres to safety regulations for the temporary storage of hazardous waste. |
| 4. Disposal | Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. | Ensures compliance with local, state, and federal hazardous waste regulations. |
Emergency Procedures
Table 3: Emergency Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
